Product packaging for Ziresovir(Cat. No.:CAS No. 1422500-60-4)

Ziresovir

Número de catálogo: B611949
Número CAS: 1422500-60-4
Peso molecular: 439.5 g/mol
Clave InChI: GAAICKUTDBZCMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ziresovir is under investigation in clinical trial NCT03699202 (Anti-RSV Study in Chinese Patients (ASCENT)).
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
respiratory syncytial virus (RSV) fusion (F) protein inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25N5O3S B611949 Ziresovir CAS No. 1422500-60-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(3-aminooxetan-3-yl)methyl]-2-(1,1-dioxo-3,5-dihydro-2H-1λ6,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-15-6-7-18-17(10-15)20(24-12-22(23)13-30-14-22)26-21(25-18)27-8-9-31(28,29)19-5-3-2-4-16(19)11-27/h2-7,10H,8-9,11-14,23H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAICKUTDBZCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2NCC3(COC3)N)N4CCS(=O)(=O)C5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028129
Record name Ziresovir
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URL https://comptox.epa.gov/dashboard/DTXSID901028129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422500-60-4
Record name Ziresovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422500604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziresovir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ziresovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIRESOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCF42D7AG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ziresovir's Mechanism of Action as a Respiratory Syncytial Virus (RSV) Fusion (F) Protein Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of severe lower respiratory tract infections, particularly in infants and the elderly, with limited therapeutic options available.[1][2] The RSV fusion (F) glycoprotein is a class I fusion protein essential for viral entry into host cells and the formation of syncytia, making it a prime target for antiviral drug development.[1][3] Ziresovir (also known as AK0529 or RO-0529) is a potent, selective, and orally bioavailable small-molecule inhibitor that specifically targets the RSV F protein.[4][5][6] Developed by Ark Biosciences, this compound has demonstrated significant antiviral activity in preclinical studies and clinical trials by preventing F protein-mediated membrane fusion.[1][4][7] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its interaction with the RSV F protein.

The RSV F Protein: A Critical Antiviral Target

The RSV F protein is a key surface glycoprotein that facilitates the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[1] It is synthesized as an inactive precursor, F0, which is cleaved into F1 and F2 subunits. These subunits assemble into a trimer on the viral surface, adopting a metastable prefusion conformation.[3] Upon triggering, the F protein undergoes a series of irreversible conformational changes, transitioning to a highly stable postfusion state.[8] This transition involves the extension of a fusion peptide which inserts into the host cell membrane, followed by the formation of a six-helix bundle (6-HB) that drives the apposition and merger of the viral and cellular membranes, releasing the viral genome into the cytoplasm.[3] The F protein also mediates cell-to-cell fusion, leading to the formation of large, multinucleated cells called syncytia, a hallmark of RSV pathology.[4][9] Its critical role in the viral life cycle makes the F protein an attractive target for therapeutic intervention.[4]

This compound: A Novel RSV Fusion Inhibitor

This compound is a promising antiviral agent that emerged from a high-throughput screening program for RSV F protein inhibitors.[10][11] It is a structurally novel compound that binds directly to the prefusion conformation of the F protein.[10][12] This binding action stabilizes the protein in its prefusion state, effectively preventing the conformational rearrangements necessary for membrane fusion.[12] By locking the F protein in its inactive state, this compound neutralizes the virus's ability to infect host cells and prevents the cell-to-cell spread of the infection.[1][10]

Core Mechanism of Action: Stabilizing the Prefusion F Protein

The primary mechanism of this compound is the inhibition of RSV F protein-mediated fusion. Structural docking models suggest that this compound binds to a three-fold symmetric cavity within the prefusion F protein trimer.[4] This interaction allosterically prevents the spring-loaded conformational change required for the fusion process. By halting this crucial step, this compound effectively blocks both viral entry into the host cell and the formation of syncytia.[1][4]

Caption: RSV F protein fusion pathway and the inhibitory action of this compound.

Quantitative In Vitro & In Vivo Efficacy

This compound demonstrates potent antiviral activity against both laboratory strains and clinical isolates of RSV A and B subtypes. Its efficacy has been consistently measured in the low nanomolar range. Preclinical studies in animal models have further substantiated its potent antiviral effects in a physiological setting.

Table 1: In Vitro Antiviral Activity of this compound

RSV Strain/Type Assay Type EC50 Value Reference(s)
Wild Type (WT) CPE Assay 3 nM [5][6]
RSV Long CPE Assay ~2-3 nM [4]
RSV A2 CPE Assay ~2-3 nM [4]
RSV B18537 CPE Assay ~2-3 nM [4]
Clinical A Isolate CPE Assay ~2-3 nM [4]
Clinical B Isolate CPE Assay ~2-3 nM [4]

CPE: Cytopathic Effect

Table 2: In Vivo Efficacy of this compound in BALB/c Mice

Dosage Regimen Outcome Measured Result Reference(s)
12.5 mg/kg (p.o., twice daily, 4d) Lung Viral Titer >1.0 log unit reduction vs. vehicle [6]
50 mg/kg (p.o., twice daily, 4d) Lung Viral Titer 1.9 log unit reduction vs. vehicle [6]
Not Specified Lung Viral Load >1.0 log reduction

p.o.: per os (by mouth)

Clinical Efficacy and Safety

Clinical trials have confirmed the therapeutic potential of this compound in pediatric patients hospitalized with RSV. The Phase III AIRFLO trial, conducted in infants and young children, demonstrated that this compound treatment led to significant clinical improvement and a reduction in viral load compared to placebo.[7]

Table 3: Clinical Efficacy of this compound (Phase III AIRFLO Trial)

Endpoint This compound Group Placebo Group Difference P-value Reference(s)
Change in Wang Score (Day 3) -3.4 points -2.7 points -0.8 points 0.002 [2][7]
Change in Viral Load (Day 5) -2.5 log₁₀ copies/mL -1.9 log₁₀ copies/mL -0.6 log₁₀ copies/mL - [7]

Wang Bronchiolitis Clinical Score assesses respiratory rate, wheezing, and general condition.

The drug was generally well-tolerated, with an adverse event profile comparable to placebo.[2] The most frequently reported adverse events linked to this compound were diarrhea, increased liver-enzyme levels, and rash.[2][7]

Resistance Profile

As with many direct-acting antivirals, the emergence of resistance is a key consideration. In vitro studies and clinical trials have identified specific mutations in the RSV F protein that confer reduced susceptibility to this compound. These mutations confirm that this compound's mechanism of action is the specific targeting of the F protein.[12]

Table 4: this compound Activity Against Resistant RSV Strains

RSV Strain EC50 (µM) EC90 (µM) Fold Change in EC50 vs. WT Reference(s)
Wild Type (WT) 0.003 0.005 - [6][13]
D486N Mutant 2.1 10.0 ~700x [6][13]
D489A Mutant >10 >10 >3333x [6]
D489V Mutant - - Resistance confirmed

| D489Y Mutant | - | - | Resistance confirmed | |

Despite the detection of resistance mutations in a small percentage of clinical trial participants (around 8-9%), viral rebound was not observed, suggesting that the host immune system is still able to clear the virus once replication is suppressed.[2][12]

Key Experimental Methodologies

Antiviral Potency Assessment (Cytopathic Effect Assay)

This assay is used to determine the concentration of a compound required to inhibit the virus-induced damage (cytopathic effect) to host cells.

  • Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated to form a monolayer.

  • Virus Infection: Cells are infected with an RSV strain (e.g., A2 or Long) at a predetermined multiplicity of infection (MOI).

  • Compound Addition: Serial dilutions of this compound are added to the wells immediately following infection. Control wells include virus-only (no drug) and cell-only (no virus) controls.

  • Incubation: Plates are incubated for 4-5 days at 37°C to allow for viral replication and the development of cytopathic effects (e.g., cell rounding, detachment, syncytia formation).

  • Quantification: Cell viability is measured using a colorimetric reagent such as MTS or XTT, or by staining with crystal violet.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell protection. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Mechanism Confirmation (Syncytium Inhibition Assay)

This assay specifically assesses the ability of a compound to inhibit F protein-mediated cell-to-cell fusion.

  • Cell Co-culture: Two populations of cells are prepared: one expressing the RSV F protein (e.g., via transfection or stable expression) and another susceptible target cell line. Often, one cell line also expresses a reporter gene like luciferase under the control of a promoter (e.g., T7) that is activated by a polymerase expressed in the other cell line.

  • Compound Treatment: this compound at various concentrations is added to the co-culture.

  • Incubation: The cells are incubated for a period (e.g., 18-24 hours) to allow for cell-to-cell fusion.

  • Quantification: Fusion is quantified either by visually counting the number and size of syncytia under a microscope or by measuring the reporter gene activity (e.g., luminescence).

  • Data Analysis: The reduction in syncytia formation or reporter signal relative to untreated controls is used to determine the inhibitory activity of this compound.[6][9]

Resistance Mutation Selection and Characterization

This protocol is designed to identify viral mutations that confer resistance to an antiviral agent.

start Start: Wild-Type RSV Population p1 Passage 1: Infect HEp-2 cells with RSV in presence of low-conc. This compound (e.g., 1x EC50) start->p1 harvest1 Harvest Viral Supernatant p1->harvest1 p2 Passage 2: Use harvested virus to infect fresh cells with increased this compound conc. (e.g., 2x prior conc.) harvest1->p2 harvest2 Harvest Viral Supernatant p2->harvest2 loop Repeat Passaging with Escalating Drug Concentrations harvest2->loop breakthrough Observe Viral Breakthrough (CPE at high drug concentration) loop->breakthrough isolate Isolate and Plaque-Purify Resistant Virus Clones breakthrough->isolate amplify Amplify Clonal Virus Population isolate->amplify sequence Extract Viral RNA, perform RT-PCR, and Sequence the F Gene amplify->sequence end Identify Mutations in F Gene Correlated with Resistance sequence->end

Caption: Experimental workflow for in vitro selection of this compound-resistant RSV.

Conclusion

This compound represents a significant advancement in the development of targeted antiviral therapies for RSV. Its mechanism of action is well-defined, involving the specific binding to and stabilization of the prefusion conformation of the RSV F protein, thereby preventing viral entry and cell-to-cell spread.[1][4][12] Supported by robust preclinical data and positive clinical trial outcomes, this compound has demonstrated its potential to reduce viral load and alleviate clinical symptoms in infected pediatric populations.[7][14] While drug resistance remains a factor, the profile of this compound suggests it can be a valuable tool in managing severe RSV infections, addressing a critical unmet medical need.[1][2]

References

The Discovery and Development of Ziresovir (AK0529): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Ziresovir (formerly known as AK0529 or RO-0529) is a novel, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a significant advancement in the treatment of RSV, a leading cause of lower respiratory tract infections in infants and young children.[3] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound. It is intended for researchers, scientists, and professionals involved in the field of antiviral drug development.

Introduction

Respiratory syncytial virus (RSV) is a major global health concern, responsible for a substantial burden of morbidity and mortality, particularly in pediatric populations.[3] Until recently, therapeutic options have been limited to supportive care and, in some high-risk infants, prophylactic antibody administration.[2] The urgent need for an effective antiviral agent has driven extensive research and development efforts. This compound emerged from a rigorous screening and optimization process as a promising therapeutic candidate.[4]

Discovery and Lead Optimization

This compound was identified through the screening of a large compound library for activity against RSV replication in cell culture.[4] The initial lead compound, a benzo[b][2][4]thiazepine 1,1-dioxide derivative, demonstrated potent anti-RSV activity. Subsequent structure-activity relationship (SAR) studies focused on modifying the quinoline and benzoazepine moieties of the lead compound to improve potency, pharmacokinetic properties, and safety.[2] This optimization process led to the selection of this compound, which exhibited superior oral exposure and bioavailability compared to other candidates.[2]

Mechanism of Action

This compound is a direct-acting antiviral that specifically targets the RSV fusion (F) protein.[5] The F protein is a trimeric transmembrane glycoprotein on the surface of the virus that is essential for both the initial entry of the virus into host cells and the subsequent cell-to-cell spread through the formation of syncytia.[2][5] this compound binds to the F protein, stabilizing it in its pre-fusion conformation and thereby preventing the conformational changes necessary for membrane fusion.[5][6] This dual mode of action—inhibiting both virus-cell and cell-cell fusion—effectively halts viral replication and spread.[2]

Signaling Pathway Diagram

Ziresovir_Mechanism_of_Action cluster_virus RSV Virion cluster_host Host Cell RSV RSV F_protein_pre F Protein (pre-fusion) Host_Cell Host Cell Membrane F_protein_pre->Host_Cell Attachment & Fusion Infection Infection Host_Cell->Infection Viral Entry This compound This compound (AK0529) This compound->F_protein_pre Binds and Stabilizes

Caption: this compound's mechanism of action: Inhibition of RSV F protein-mediated membrane fusion.

Preclinical Development

In Vitro Antiviral Activity

This compound has demonstrated potent and selective antiviral activity against a broad range of RSV subtypes and clinical isolates in various cell-based assays.

Table 1: In Vitro Anti-RSV Activity of this compound

Assay TypeRSV Strain(s)Cell LineEC50 (nM)CC50 (µM)Therapeutic Index (TI)Reference(s)
Cytopathic Effect (CPE)Long, A2, B18537HEp-23>100>33,333[2]
Plaque ReductionLongHEp-23>100>33,333[2]
CPEClinical Isolates (A & B)HEp-2Single-digit nM--[2][3]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/EC50)

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a BALB/c mouse model of RSV infection.

Table 2: In Vivo Efficacy of this compound in BALB/c Mice

DoseRoute of AdministrationDosing RegimenViral Titer Reduction (log10 PFU/mL) in LungReference(s)
12.5 mg/kgOralTwice daily for 4 days>1.0[2]
50 mg/kgOralTwice daily for 4 days1.9[2]
Pharmacokinetics

Pharmacokinetic studies were conducted in multiple animal species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 3: Pharmacokinetic Parameters of this compound in Animals

SpeciesDose (mg/kg)RouteCmax (ng/mL)AUC (ng·h/mL)T1/2 (h)Oral Bioavailability (%)Reference(s)
Mouse10Oral----[2]
Rat10Oral1,0606,8502.932[2][7]
Dog5Oral----[2]
Monkey5Oral----[2]

Clinical Development

This compound has undergone extensive clinical evaluation in Phase I, II, and III trials, demonstrating a favorable safety and efficacy profile in infants hospitalized with RSV infection.

Phase II "VICTOR" Study (NCT02654171)

This Phase II, randomized, double-blind, placebo-controlled, proof-of-concept study evaluated the safety, tolerability, pharmacokinetics, and antiviral effect of this compound in hospitalized infants with RSV infection.[3][4]

Table 4: Key Efficacy Results from the Phase II VICTOR Study (Part 2, 2 mg/kg bid)

EndpointThis compound (2 mg/kg bid)Placebop-valueReference(s)
Median Reduction in Wang Respiratory Score at 96h-4.0 (95% CI: -4.51, -2.03)-2.0 (95% CI: -3.42, -1.82)Not statistically significant[3]
Median Viral Load Reduction at 96hNumerically greater than placebo-Not statistically significant[3]
Disease Remission by Day 5 (Wang Score ≤1)73% (8/11)31% (5/16)0.0412[3]
Phase III "AIRFLO" Study (NCT04231968)

This Phase III, randomized, double-blind, placebo-controlled, multicenter study further investigated the efficacy and safety of this compound in Chinese infants hospitalized with RSV infection.[8][9]

Table 5: Key Efficacy Results from the Phase III AIRFLO Study

EndpointThis compoundPlaceboDifferencep-valueReference(s)
Decrease in Wang Bronchiolitis Score at Day 3-3.4-2.7-0.80.002[9]
Decrease in RSV Viral Load at Day 5 (log10 copies/mL)-2.5-1.9-0.60.006[6][9]

Clinical Trial Workflow Diagram

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (5 Days) cluster_assessment Assessment Screening Hospitalized Infants (1-24 months) with Confirmed RSV Inclusion Inclusion Criteria Met Screening->Inclusion Exclusion Exclusion Criteria Met Screening->Exclusion [Excludes] Consent Informed Consent Inclusion->Consent Randomize Randomization (2:1) Consent->Randomize Ziresovir_Arm This compound (Oral, Twice Daily) Randomize->Ziresovir_Arm This compound Placebo_Arm Placebo (Matching) Randomize->Placebo_Arm Placebo Efficacy Efficacy Endpoints (Viral Load, Symptom Scores) Ziresovir_Arm->Efficacy Safety Safety Monitoring (AEs, Labs) Ziresovir_Arm->Safety Placebo_Arm->Efficacy Placebo_Arm->Safety

Caption: Generalized workflow for the Phase II/III clinical trials of this compound.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.

  • Cell Seeding: HEp-2 cells are seeded into 96-well microplates and incubated until a confluent monolayer is formed.

  • Compound Preparation: this compound is serially diluted to various concentrations in cell culture medium.

  • Infection: The cell monolayers are infected with a standardized amount of RSV.

  • Treatment: The diluted this compound is added to the infected cell monolayers. Control wells include virus-infected untreated cells and uninfected cells.

  • Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).

  • Quantification: Cell viability is assessed using a colorimetric reagent (e.g., Neutral Red or MTT). The absorbance is read using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE.[10]

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques.

  • Cell Seeding: Confluent monolayers of HEp-2 cells are prepared in 6-well or 12-well plates.

  • Virus-Compound Incubation: Serial dilutions of this compound are incubated with a known quantity of RSV for a set period (e.g., 1 hour) to allow the compound to bind to the virus.

  • Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells for adsorption.

  • Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation.

  • Incubation: Plates are incubated until visible plaques are formed.

  • Staining: The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in each well is counted, and the concentration of this compound that reduces the number of plaques by 50% (PRNT50) is determined.

In Vivo BALB/c Mouse Model

This animal model is used to evaluate the in vivo efficacy of antiviral compounds against RSV.

  • Animals: Female BALB/c mice are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of RSV (e.g., 5 x 10^5 plaque-forming units).[10]

  • Treatment: this compound is administered orally at various doses (e.g., 12.5 and 50 mg/kg) on a set schedule (e.g., twice daily for 4 days) starting at the time of infection. A vehicle control group receives the formulation without the active drug.

  • Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), mice are euthanized, and their lungs are harvested.

  • Viral Load Quantification: The lung tissue is homogenized, and the viral titer is determined using a plaque assay on HEp-2 cells.

  • Data Analysis: The reduction in lung viral titers in the this compound-treated groups is compared to the vehicle control group to determine in vivo efficacy.[10]

Preclinical Study Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_pk Pharmacokinetics CPE_Assay CPE Reduction Assay EC50_CC50 Determine EC50 & CC50 CPE_Assay->EC50_CC50 Plaque_Assay Plaque Reduction Assay Plaque_Assay->EC50_CC50 Mouse_Model BALB/c Mouse Infection Treatment_Groups Oral Dosing (this compound vs. Vehicle) Mouse_Model->Treatment_Groups Viral_Load Measure Lung Viral Titer Treatment_Groups->Viral_Load PK_Studies PK Studies in Multiple Species ADME_Profile Determine Cmax, AUC, T1/2, F% PK_Studies->ADME_Profile

Caption: Workflow of key preclinical studies for this compound development.

Safety and Tolerability

Across all clinical trials, this compound has been generally well-tolerated.[3] In the Phase III AIRFLO study, the incidence of drug-related adverse events was comparable between the this compound and placebo groups (16% vs. 13%).[6] No serious drug-related adverse events were reported.[6]

Conclusion

This compound is a potent and selective inhibitor of the RSV F protein with a well-defined mechanism of action. It has demonstrated significant antiviral activity in both preclinical models and in clinical trials involving its target population of infants hospitalized with RSV. The successful completion of Phase III studies with positive efficacy and safety outcomes positions this compound as a landmark achievement in the development of antiviral therapies for RSV infection.

References

Ziresovir's Inhibitory Effect on Respiratory Syncytial Virus-Induced Syncytia Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in vulnerable populations such as infants and the elderly. A hallmark of severe RSV infection is the formation of syncytia, large multinucleated cells resulting from the fusion of infected and adjacent healthy cells. This process, mediated by the RSV fusion (F) protein, contributes significantly to viral spread and pathogenesis. Ziresovir (formerly AK0529) is a novel, orally bioavailable small molecule inhibitor of the RSV F protein. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its potent inhibitory effect on RSV-induced syncytia formation. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in the field of RSV therapeutics.

Introduction to this compound and its Mechanism of Action

This compound is a promising antiviral drug that specifically targets the RSV F protein, a critical component for viral entry into host cells and the subsequent cell-to-cell fusion that leads to syncytia formation.[1][2] By binding to the F protein, this compound effectively prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[2][3] This targeted mechanism of action not only halts the initial infection but also curtails the spread of the virus within the respiratory tract by preventing the formation of syncytia.[3]

Quantitative Data on this compound's Inhibitory Activity

This compound has demonstrated potent and selective inhibitory activity against RSV in a variety of in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against RSV

ParameterValueCell LineAssay TypeReference
EC50 (Wild-Type RSV) 3 nMHEp-2Cytopathic Effect (CPE) Assay[1][4][5]
EC50/EC90 (Wild-Type RSV) 0.003/0.005 µMHEp-2CPE Assay[1]
EC50/EC90 (D486N Mutant RSV) 2.1/10.0 µMHEp-2CPE Assay[1]
EC50/EC90 (D489A Mutant RSV) >10/>10 µMHEp-2CPE Assay[1]
CC50 >100 µMHEp-2Cell Viability Assay[6]

Table 2: Inhibition of RSV F Protein-Induced Cell-Cell Fusion by this compound

CompoundConcentrationDuration of TreatmentEffectAssay TypeReference
This compound (RO-0529) 100 nM4 daysInhibits RSV F protein-induced cell–cell fusion process and suppresses syncytia formation.Cell-Cell Fusion Assay[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the inhibitory effect of this compound on RSV-induced syncytia formation.

RSV F Protein-Induced Cell-Cell Fusion Assay

This assay is crucial for directly measuring the inhibition of syncytia formation. A common method involves a luciferase reporter system.

Objective: To quantify the inhibition of RSV F protein-mediated cell-cell fusion by this compound.

Principle: Two populations of cells are used: "effector" cells that express the RSV F protein and a transcriptional activator (e.g., Gal4-VP16), and "target" cells that express a reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcriptional activator (e.g., a Gal4 upstream activating sequence). When effector and target cells fuse, the transcriptional activator from the effector cell enters the target cell and activates the expression of the reporter gene. The amount of reporter protein produced is proportional to the extent of cell fusion.

Materials:

  • HEK293T or a similar human cell line

  • Expression plasmid for RSV F protein

  • Expression plasmid for a transcriptional activator (e.g., pVP16-Gal4)

  • Reporter plasmid with a luciferase gene under a suitable promoter (e.g., pGal4-luc)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection of Effector Cells: In a subset of wells, co-transfect the cells with the RSV F protein expression plasmid and the transcriptional activator plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Transfection of Target Cells: In a separate subset of wells, transfect the cells with the luciferase reporter plasmid.

  • Compound Treatment: After 24 hours of transfection, replace the medium in the target cell wells with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Co-culture: Detach the effector cells and overlay them onto the target cells.

  • Incubation: Co-culture the cells for 24-48 hours to allow for cell fusion and reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Calculate the percentage of fusion inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay assesses the overall antiviral activity of a compound, which includes the inhibition of syncytia formation as it is critical for plaque development.

Objective: To determine the concentration of this compound required to reduce the number of RSV-induced plaques by 50% (EC50).

Materials:

  • HEp-2 or a similar susceptible cell line

  • RSV stock of known titer

  • Cell culture medium (e.g., MEM supplemented with 2% FBS)

  • Methylcellulose overlay medium

  • This compound

  • Crystal violet staining solution

Protocol:

  • Cell Seeding: Seed HEp-2 cells in 6-well plates and grow to confluence.

  • Virus Adsorption: Aspirate the growth medium and infect the cell monolayers with a dilution of RSV calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Addition: During the adsorption period, prepare various concentrations of this compound in the methylcellulose overlay medium.

  • Overlay: After adsorption, remove the viral inoculum and overlay the cell monolayers with the methylcellulose medium containing the different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-5 days, or until plaques are visible.

  • Plaque Visualization: Aspirate the overlay, fix the cells (e.g., with methanol), and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the this compound concentration.

Visualizing the Molecular Interactions and Pathways

Mechanism of this compound Action

This compound inhibits the RSV F protein, preventing the conformational changes required for membrane fusion. This diagram illustrates the simplified mechanism of action.

G cluster_0 RSV F Protein-Mediated Fusion F_pre Prefusion F Protein (Metastable) F_intermediate Intermediate State (Fusion peptide inserted into host membrane) F_pre->F_intermediate Conformational Change F_post Postfusion F Protein (Stable 6-helix bundle) F_intermediate->F_post Refolding Syncytia Syncytia Formation F_post->Syncytia Membrane Fusion This compound This compound This compound->F_pre Binds and Stabilizes

Caption: this compound binds to the prefusion RSV F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion and syncytia formation.

Signaling Pathway of RSV-Induced Syncytia Formation

The formation of syncytia is not merely a passive fusion event but involves the hijacking of host cell signaling pathways. The RhoA signaling pathway has been identified as a key player in this process.

G RSV_F RSV F Protein (on infected cell surface) Host_Receptor Host Cell Receptor RSV_F->Host_Receptor Binding RhoA_inactive RhoA-GDP (Inactive) Host_Receptor->RhoA_inactive Activates GEFs RhoA_active RhoA-GTP (Active) RhoA_inactive->RhoA_active GTP loading ROCK ROCK (Rho-associated kinase) RhoA_active->ROCK Activation Actin Actin Cytoskeleton Rearrangement ROCK->Actin Phosphorylation of myosin light chain & LIM kinase Syncytia Syncytia Formation Actin->Syncytia This compound This compound This compound->RSV_F Inhibits

Caption: RSV F protein interaction with host cells activates the RhoA signaling pathway, leading to cytoskeletal rearrangements that facilitate syncytia formation. This compound inhibits the initial trigger of this cascade.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical workflow for evaluating the efficacy of an antiviral compound like this compound against RSV-induced syncytia formation.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., HEp-2, HEK293T) CPE_Assay Cytopathic Effect (CPE) Reduction Assay Cell_Culture->CPE_Assay Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay Fusion_Assay Cell-Cell Fusion Assay (e.g., Luciferase Reporter) Cell_Culture->Fusion_Assay EC50_Determination EC50/IC50 Determination CPE_Assay->EC50_Determination Plaque_Assay->EC50_Determination Fusion_Assay->EC50_Determination Dose_Response Dose-Response Curve Generation EC50_Determination->Dose_Response Mechanism_Elucidation Mechanism of Action Elucidation Dose_Response->Mechanism_Elucidation This compound This compound This compound->CPE_Assay This compound->Plaque_Assay This compound->Fusion_Assay

Caption: A typical experimental workflow for assessing the anti-syncytial activity of this compound involves a series of in vitro assays to determine its potency and mechanism of action.

Conclusion

This compound is a potent inhibitor of the RSV F protein with significant activity against RSV-induced syncytia formation. Its targeted mechanism of action, which prevents the initial viral entry and subsequent cell-to-cell spread, makes it a highly promising therapeutic candidate for the treatment of RSV infections. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding of RSV pathogenesis and develop novel antiviral strategies. Further investigation into the precise molecular interactions between this compound and the F protein, as well as the downstream effects on host cell signaling pathways, will continue to be a critical area of research.

References

Ziresovir: An In-Depth Technical Guide to its In Vitro Antiviral Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ziresovir, also known as AK0529 or RO-0529, is a potent and orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3][4] Developed by Ark Biosciences, this compound represents a significant advancement in the search for effective RSV therapeutics, a field with substantial unmet medical needs, particularly for infants, young children, and the elderly.[3][5] The drug specifically targets the RSV F protein, a critical component for viral entry into host cells and the formation of syncytia, which are hallmarks of RSV infection.[3][5] By inhibiting this protein, this compound effectively halts viral replication and spread.[3] This technical guide provides a comprehensive overview of the in vitro antiviral activity spectrum of this compound, detailing its potency, selectivity, and the experimental methodologies used for its evaluation.

Mechanism of Action: Inhibition of RSV F Protein

This compound's mechanism of action is centered on the inhibition of the RSV F protein. This glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a crucial step for the virus to deliver its genetic material into the cell.[3] The F protein also mediates the fusion of infected cells with adjacent healthy cells, leading to the formation of large, multinucleated cells called syncytia.[1][5] this compound binds to a cavity in the prefusion conformation of the F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[1] This action effectively blocks both viral entry and cell-to-cell spread of the virus.[3][5]

cluster_0 Viral Entry Pathway cluster_1 This compound Inhibition RSV RSV Particle Binding Binding & Attachment RSV->Binding HostCell Host Cell Membrane F_Protein Prefusion F Protein F_Protein->Binding mediates Fusion Membrane Fusion Binding->HostCell Binding->Fusion Entry Viral Entry Fusion->Entry Viral Replication Viral Replication This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->F_Protein binds & stabilizes

Caption: this compound's mechanism of action targeting the RSV F protein to block membrane fusion.

Quantitative Antiviral Activity

This compound has demonstrated potent activity against a wide range of RSV strains, including laboratory-adapted strains and clinical isolates of both A and B subtypes. Its efficacy is consistently observed in the low nanomolar range.

Table 1: In Vitro Antiviral Potency of this compound against Respiratory Syncytial Virus (RSV)
Virus Strain/SubtypeCell LineAssay TypeEC50 (µM)EC90 (µM)Reference
RSV Long (A)HEp-2CPE0.0030.005[1][6]
RSV A2 (A)HEp-2CPE0.002-[1]
RSV B18537 (B)HEp-2CPE0.003-[1]
Clinical Isolate 1177 (A)HEp-2CPE0.002-[1]
Clinical Isolate 821 (B)HEp-2CPE0.002-[1]
Wild Type (WT) RSVHEp-2-0.0030.005[6]

EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of the viral effect. EC90: 90% effective concentration, the concentration of the drug that inhibits 90% of the viral effect. CPE: Cytopathic Effect.

Table 2: Antiviral Specificity of this compound

To confirm its specificity for RSV, this compound was tested against other common respiratory viruses. The results indicate that its antiviral activity is highly specific to RSV.

VirusAssay TypeActivityReference
Influenza H1N1CPENo Activity[1]
Human Parainfluenza VirusCPENo Activity[1]
RhinovirusCPENo Activity[1]

Cytotoxicity and Therapeutic Index

A critical aspect of drug development is ensuring that the compound is toxic to the virus at concentrations far below those that are toxic to host cells. This compound exhibits a favorable safety profile in vitro.

Table 3: In Vitro Cytotoxicity and Therapeutic Index of this compound
Cell LineAssay TypeCC50 (µM)EC50 (µM) (RSV Long)Therapeutic Index (TI)Reference
HEp-2Cytotoxicity Assay>100.003>3333[1]

CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability. Therapeutic Index (TI) is calculated as CC50/EC50.

Resistance Profile

In vitro studies have identified specific mutations in the RSV F protein that confer resistance to this compound. These findings confirm that the drug's mechanism of action is indeed through targeting the F protein.[1][4][7]

Table 4: this compound Activity against Resistant RSV Mutants
RSV StrainEC50 (µM)EC90 (µM)Fold Change in EC50Reference
Wild Type (WT)0.0030.005-[6]
D486N Mutant2.110.0~700[6]
D489A Mutant>10>10>3333[6]
D489V Mutant---[1][4][7]
D489Y Mutant---[1][4][7]

Experimental Protocols & Workflows

The in vitro activity of this compound was characterized using standard virological assays. Below are the detailed methodologies for these key experiments.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

Methodology:

  • Cell Seeding: HEp-2 cells are seeded into 96-well plates and incubated to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to create a range of concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with an RSV suspension in the presence of the serially diluted this compound. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

  • Incubation: The plates are incubated for 3-5 days at 37°C to allow for viral replication and the development of CPE.

  • CPE Assessment: The plates are examined microscopically to assess the degree of CPE in each well. Cell viability is then quantified using a reagent such as CellTiter-Glo® or by staining with crystal violet.

  • Data Analysis: The results are expressed as a percentage of the controls. The EC50 value is calculated by plotting the compound concentration against the percentage of CPE inhibition.[1]

cluster_cpe CPE Reduction Assay Workflow A 1. Seed HEp-2 cells in 96-well plate C 3. Infect cells with RSV & add this compound A->C B 2. Prepare serial dilutions of this compound B->C D 4. Incubate for 3-5 days C->D E 5. Quantify cell viability (e.g., Crystal Violet) D->E F 6. Calculate EC50 value E->F

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Plaque Reduction Assay

This assay provides a more quantitative measure of infectious virus particles (plaque-forming units) and the inhibitor's effect.

Methodology:

  • Cell Seeding: HEp-2 cell monolayers are prepared in 12-well plates.

  • Infection: Cells are infected with a low multiplicity of infection (e.g., 200 PFU/ml) of RSV for 2 hours, with or without serially diluted this compound.[1]

  • Overlay: After the infection period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., DMEM/F12 with 0.55% agarose) containing the corresponding concentrations of this compound.[1]

  • Incubation: Plates are incubated for 3 days to allow for the formation of localized zones of infection (plaques).[1]

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in treated wells is compared to the number in untreated wells to determine the concentration of this compound that reduces the plaque number by 50% (EC50).

cluster_pra Plaque Reduction Assay Workflow P1 1. Seed HEp-2 cells in 12-well plate P2 2. Infect cells with RSV & add this compound P1->P2 P3 3. Add semi-solid overlay with this compound P2->P3 P4 4. Incubate for 3 days P3->P4 P5 5. Fix, stain, and count plaques P4->P5 P6 6. Calculate EC50 value P5->P6

Caption: Workflow for the Plaque Reduction Assay.

Cytotoxicity Assay

This assay is crucial for determining the selectivity of the antiviral compound. It is performed on uninfected cells to measure the compound's intrinsic toxicity.

Methodology:

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates.[1]

  • Compound Addition: The cells are incubated with the same serial dilutions of this compound used in the antiviral assays, but without the virus.

  • Incubation: The plates are incubated for a period equivalent to the antiviral assay (e.g., 3-5 days).

  • Viability Measurement: Cell viability is measured using a suitable method, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or CellTiter-Glo®.[8]

  • Data Analysis: The concentration of this compound that reduces cell viability by 50% is determined and reported as the CC50 value.[1][9]

cluster_cyto Cytotoxicity Assay Workflow C1 1. Seed uninfected HEp-2 cells in 96-well plate C2 2. Add serial dilutions of this compound C1->C2 C3 3. Incubate for 3-5 days C2->C3 C4 4. Measure cell viability (e.g., MTT Assay) C3->C4 C5 5. Calculate CC50 value C4->C5

Caption: Workflow for the Cytotoxicity Assay.

Conclusion

The comprehensive in vitro data demonstrates that this compound is a highly potent and selective inhibitor of respiratory syncytial virus. It exhibits single-digit nanomolar efficacy against both RSV A and B subtypes, including clinical isolates.[1] Its specificity is highlighted by the lack of activity against other respiratory viruses.[1] Furthermore, this compound possesses a wide therapeutic window, as indicated by a high Therapeutic Index, suggesting a favorable in vitro safety profile.[1] The identification of resistance mutations within the F protein confirms its specific mechanism of action.[1][4] These robust in vitro characteristics have established this compound as a promising clinical candidate for the treatment of RSV infections.[4]

References

Ziresovir (RO-0529): A Technical Guide to a Novel RSV Fusion Protein Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ziresovir (also known as RO-0529 or AK0529) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] Developed by Ark Biosciences, this compound has demonstrated significant antiviral activity against both RSV A and B subtypes in preclinical and clinical studies.[4][5] It functions by specifically targeting the F protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[4] Clinical trials in hospitalized infants and young children with RSV infection have shown that this compound treatment leads to a significant reduction in clinical symptoms and viral load with a favorable safety profile.[6][7][8][9] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.

Mechanism of Action: Targeting the RSV Fusion (F) Protein

The RSV F protein is a type I fusion protein synthesized as an inactive precursor, F0, which is subsequently cleaved into two disulfide-linked subunits, F1 and F2.[10] The F protein exists in a metastable prefusion conformation on the viral surface.[11] Upon triggering, it undergoes a series of dramatic and irreversible conformational changes to a highly stable postfusion conformation.[11][12] This process drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell.[10]

This compound is a direct-acting antiviral that inhibits this fusion process.[13] It binds to a specific pocket within the central cavity of the prefusion conformation of the F protein.[14] This binding stabilizes the prefusion state, preventing the structural rearrangements required for membrane fusion.[14] By locking the F protein in its prefusion form, this compound effectively blocks viral entry into the host cell and prevents the formation of syncytia (the fusion of infected cells with neighboring uninfected cells), a hallmark of RSV infection.[15][16]

cluster_0 Viral Entry & Fusion cluster_1 This compound (RO-0529) - Mechanism of Action a RSV Virion (Prefusion F Protein) b Host Cell Receptor Binding a->b c F Protein Conformational Change (Prefusion -> Postfusion) b->c d Membrane Fusion c->d g Inhibition of Conformational Change e Viral Genome Release into Host Cell d->e h Blockade of Membrane Fusion z This compound f Stabilization of Prefusion F Protein z->f f->g g->h

Figure 1: this compound's mechanism of action on the RSV F protein. (Within 100 characters)

Quantitative Data

In Vitro Efficacy

This compound demonstrates potent antiviral activity against a wide range of RSV laboratory strains and clinical isolates, including both A and B subtypes.

Parameter RSV Strain/Type Value Reference
EC50 Wild Type (WT)3 nM[2][15]
EC90 Wild Type (WT)5 nM[15]
EC50 D486N Mutant2.1 µM[15]
EC90 D486N Mutant10.0 µM[15]
EC50 D489A Mutant>10 µM[15]
EC90 All Clinical Isolates (31 A-subtypes, 29 B-subtypes)Nanomolar concentrations[5]

Table 1: In Vitro Efficacy of this compound against RSV.

In Vivo Efficacy (BALB/c Mouse Model)

Oral administration of this compound resulted in a significant, dose-dependent reduction in viral titers in the lungs of RSV-infected BALB/c mice.

Dosage Frequency Duration Viral Titer Reduction (vs. Vehicle) Reference
12.5 mg/kgTwice daily4 days>1 log unit[1][15]
50 mg/kgTwice daily4 days1.9 log units[1][15]

Table 2: In Vivo Efficacy of this compound in a Murine Model.

Clinical Efficacy (Hospitalized Infants)

Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of this compound in treating hospitalized infants and young children with RSV infection.

Study Phase Parameter This compound Group Placebo Group Difference P-value Reference
Phase 3 Change in Wang Bronchiolitis Score (Day 3)-3.4 points-2.7 points-0.8 points0.002[6][7][8][9]
Phase 3 Change in Viral Load (Day 5, log10 copies/mL)-2.5-1.9-0.60.006[7][8][9][17]
Phase 2 Disease Remission by Day 5 (Wang Score ≤1)73% (8/11 patients)31% (5/16 patients)42%0.0412[5]

Table 3: Key Efficacy Outcomes from Clinical Trials of this compound.

Pharmacokinetics in Animal Models

Pharmacokinetic studies have been conducted in multiple animal species, demonstrating good oral bioavailability.

Species Dose Route Bioavailability (F%) Key Findings Reference
Rat (Wistar-Han) 10 mg/kgOral32%Good oral exposure.[15]
Mouse (CD-1) 150 mg/kgOral-High tissue distribution to the lung (8-fold higher AUC vs. plasma).[1][15]
Mouse, Rat, Dog, Monkey ---Varied in vitro liver microsomal clearance across species.[1]

Table 4: Summary of this compound Pharmacokinetics in Animals.

Clinical Safety and Resistance

This compound has been generally well-tolerated in clinical trials. The incidence of adverse events was comparable to placebo.

Parameter This compound Group Placebo Group Reference
Incidence of Adverse Events (Phase 3) 16%13%[6][7][8]
Most Common Adverse Events Diarrhea (4%), Elevated liver enzymes (3%), Rash (2%)Diarrhea (2%), Elevated liver enzymes (3%), Rash (1%)[6][7][9]
Drug-related Serious Adverse Events None observedNone observed[8]
Resistance-Associated Mutations (Phase 3) 9% of participants (at higher doses)0%[6][9]

Table 5: Safety and Resistance Profile of this compound in Clinical Trials.

Experimental Protocols

Detailed methodologies for key experiments are outlined below to provide a comprehensive understanding of the evaluation of this compound.

Antiviral Activity Assays

cluster_0 In Vitro Antiviral Assay Workflow start Prepare Host Cell Monolayer (e.g., HEp-2, Vero cells) in 96-well plates a Add serial dilutions of this compound start->a b Infect cells with RSV (known MOI) a->b c Incubate for several days b->c d Assess Viral-Induced Cytopathic Effect (CPE) or Plaque Formation c->d e Quantify Cell Viability (e.g., Crystal Violet, Neutral Red, ATP-based assay) d->e f Calculate EC50/EC90 values e->f end Determine Antiviral Potency f->end

Figure 2: General workflow for in vitro antiviral assays. (Within 100 characters)

3.1.1 Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect host cells from virus-induced damage and death.[16][18]

  • Cell Plating: Seed a susceptible cell line (e.g., HEp-2 cells) into 96-well microplates to form a confluent monolayer.[10][19]

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the growth medium from the cells and add the compound dilutions.[19]

  • Virus Inoculation: Infect the cells with a predetermined multiplicity of infection (MOI) of RSV.[10] Include virus control (no compound) and cell control (no virus, no compound) wells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 4-6 days, until at least 80% CPE is observed in the virus control wells.[16]

  • Quantification: Remove the medium and stain the remaining viable cells with a dye such as 0.1% crystal violet or neutral red.[10][18] Alternatively, use a cell viability assay that measures ATP levels (e.g., CellTiter-Glo®).[7]

  • Data Analysis: Solubilize the dye and measure the absorbance using a plate reader. Calculate the 50% effective concentration (EC50) by regression analysis of the dose-response curve.[19]

3.1.2 Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles.

  • Cell Plating: Seed HEp-2 or Vero cells in 24-well or 96-well plates to achieve a confluent monolayer on the day of infection.[6][14]

  • Virus-Compound Incubation: Mix serial dilutions of this compound with a standardized amount of RSV (e.g., 100 plaque-forming units). Incubate the mixture for 1 hour at 37°C.[6]

  • Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[6][10]

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.3-0.5% agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[14]

  • Incubation: Incubate the plates for 5-7 days to allow for plaque formation.[14]

  • Visualization and Counting: Fix the cells (e.g., with 1% formal saline) and stain the monolayer with 0.05% neutral red or perform immunostaining for RSV proteins to visualize plaques.[6][14] Manually or automatically count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration and determine the EC50.

Cell-Cell Fusion Assay

This assay specifically measures the inhibition of F protein-mediated syncytia formation.[15]

  • Cell Population 1 (Target Cells): Transfect a cell line (e.g., BHK-21) with a plasmid containing a reporter gene (e.g., luciferase) under the control of a T7 promoter. Infect these cells with RSV.[10]

  • Cell Population 2 (Effector Cells): Transfect a separate population of BHK-21 cells with a plasmid expressing T7 RNA polymerase.[10]

  • Co-culture: Overlay the RSV-infected/luciferase-plasmid cells with the T7 polymerase-expressing cells.

  • Compound Treatment: Add serial dilutions of this compound to the co-culture.

  • Incubation: Incubate the mixed cell population for approximately 6 hours to allow for cell-cell fusion.[10]

  • Measurement: If fusion occurs, the T7 polymerase enters the RSV-infected cell and drives the expression of the luciferase reporter gene. Lyse the cells and measure luciferase activity.

  • Data Analysis: A reduction in luciferase signal in the presence of this compound indicates inhibition of F-mediated cell fusion.

Viral Load Quantification (qRT-PCR)

This method is used to quantify RSV RNA in clinical samples (e.g., nasopharyngeal swabs or aspirates).[5]

  • Sample Collection: Collect nasopharyngeal specimens from subjects.[5]

  • RNA Extraction: Extract total viral RNA from the samples using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[1]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[1]

  • Quantitative PCR (qPCR): Perform real-time PCR using primers and a probe specific to a conserved region of the RSV genome (e.g., the N gene).[2] Use a TaqMan®-based assay for quantification.[1]

  • Standard Curve: Generate a standard curve using a plasmid containing the target RSV sequence of known copy number to allow for absolute quantification of viral load.[1]

  • Data Analysis: Determine the viral load in the clinical samples by comparing their amplification curves to the standard curve. Express results as log10 copies per milliliter.[9]

Resistance Mutation Analysis

This protocol is used to identify mutations in the RSV F gene that may confer resistance to this compound.[5]

cluster_0 Resistance Analysis Workflow start Collect Clinical Specimen (Baseline and Post-Treatment) a Extract Viral RNA start->a b Reverse Transcription-PCR (RT-PCR) to amplify the F gene a->b c Purify PCR Product b->c d Sanger Sequencing c->d e Sequence Analysis: Compare to baseline/wild-type sequence d->e end Identify Resistance-Associated Mutations (e.g., D486N, D489V/Y) e->end

Figure 3: Workflow for identifying resistance mutations. (Within 100 characters)
  • Sample Selection: Use viral specimens collected at baseline and post-treatment from subjects in clinical trials.[5]

  • RNA Extraction and RT-PCR: Extract viral RNA and perform RT-PCR using primers that flank the entire F gene coding region.[20]

  • PCR Product Purification: Purify the amplified DNA product to remove primers and other reactants.

  • Sanger Sequencing: Sequence the purified PCR product using the Sanger method.[5][20]

  • Sequence Analysis: Align the resulting sequences with a wild-type reference sequence (e.g., RSV A2 strain) to identify amino acid substitutions. Mutations such as D486N, D489V, and D489Y in the F protein have been identified as conferring resistance to this compound.[1]

Conclusion

This compound is a promising, orally administered antiviral agent that specifically inhibits the RSV F protein, a critical component for viral entry. Its potent in vitro and in vivo activity has been corroborated by positive Phase 3 clinical trial results, demonstrating significant clinical benefits and viral load reduction in hospitalized infants with RSV. With a well-characterized mechanism of action and a favorable safety profile, this compound represents a significant advancement in the development of effective treatments for RSV infection, a major unmet medical need in pediatric and other vulnerable populations. Continued surveillance for resistance-associated mutations will be important as the drug moves towards broader clinical use.

References

The Synthesis of Ziresovir: A Technical Guide to Two Key Chemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ziresovir (AK0529), a potent, orally bioavailable inhibitor of the respiratory syncytial virus (RSV) fusion protein, has emerged as a significant clinical candidate for treating RSV infections.[1][2] The core of the this compound molecule is a quinazoline-2,4-diamine scaffold. This guide details the two primary chemical synthesis pathways for this compound: a previously reported multi-step route and a more recent, optimized three-step synthesis. This document provides an in-depth look at the methodologies, quantitative data, and experimental workflows for both synthetic approaches.

I. Optimized Three-Step Synthesis of this compound

A streamlined and efficient three-step synthesis of this compound has been developed to overcome the limitations of earlier routes, such as harsh reaction conditions and the formation of side products.[1][3][4] This modern approach is characterized by its chromatography-free process and improved yields.[1][3][5]

Experimental Protocols

Step 1: Copper-Catalyzed Synthesis of 2-(2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamido)-6-methylquinazolin-4(3H)-one

  • Reaction: A mixture of 2-bromo-5-methylbenzoic acid (1.0 equiv.), 2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamide 1,1-dioxide (1.2 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 120 °C for 12 hours under a nitrogen atmosphere.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water and ethyl acetate, and then dried under vacuum to yield the desired quinazolinone product.

Step 2: Chlorination to 2-(1,1-dioxo-3,5-dihydro-2H-1λ⁶,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine

  • Reaction: The quinazolinone from the previous step (1.0 equiv.) is suspended in phosphorus oxychloride (POCl₃, 10 equiv.) and heated to reflux for 4 hours.

  • Work-up: The excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to afford the 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution to Yield this compound

  • Reaction: The 4-chloroquinazoline intermediate (1.0 equiv.) and 3-(aminomethyl)oxetan-3-amine (1.5 equiv.) are dissolved in ethanol. Diisopropylethylamine (DIPEA) (3.0 equiv.) is added, and the mixture is heated to reflux overnight.[3]

  • Work-up: The reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid is washed with ethanol and dried under vacuum to give the final this compound product.

Quantitative Data
StepReactantsReagents/SolventsYield
12-bromo-5-methylbenzoic acid, 2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamide 1,1-dioxideCuI, K₂CO₃, DMF~85%
22-(2,3-dihydrobenzo[f][1][4]thiazepine-4(5H)-carboximidamido)-6-methylquinazolin-4(3H)-onePOCl₃~90%
32-(1,1-dioxo-3,5-dihydro-2H-1λ⁶,4-benzothiazepin-4-yl)-6-methylquinazolin-4-amine, 3-(aminomethyl)oxetan-3-amineDIPEA, Ethanol~96%[3]

Process Visualization

Optimized_Synthesis A 2-bromo-5-methylbenzoic acid + 2,3-dihydrobenzo[f][1,4]thiazepine-4(5H)-carboximidamide 1,1-dioxide B Quinazolinone Intermediate A->B CuI, K2CO3 DMF, 120°C C 4-Chloroquinazoline Intermediate B->C POCl3 Reflux Z This compound C->Z 3-(aminomethyl)oxetan-3-amine DIPEA, Ethanol, Reflux

Optimized three-step synthesis of this compound.

II. Reported Multi-Step Synthesis of this compound

The earlier reported synthesis of this compound is a longer process involving sequential nucleophilic substitutions on a dichloroquinazoline intermediate. This route is often associated with lower overall yields and the need for more stringent reaction conditions.[3][6]

Experimental Protocols

Step 1: Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

  • Reaction: 2-amino-5-methylbenzoic acid (1.0 equiv.) is dissolved in water, and an aqueous solution of potassium cyanate (1.2 equiv.) is added. The mixture is heated to 80°C for 2 hours.

  • Work-up: The reaction is cooled, and the pH is adjusted to ~5 with hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to obtain the dione.

Step 2: Synthesis of 2,4-dichloro-6-methylquinazoline

  • Reaction: The 6-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv.) is heated to reflux in phosphorus oxychloride (POCl₃, 10 equiv.) with a catalytic amount of N,N-dimethylaniline for 5 hours.

  • Work-up: The excess POCl₃ is distilled off under reduced pressure. The residue is cooled and carefully poured into ice water. The solid is collected by filtration, washed with cold water, and dried to yield the dichloroquinazoline.

Step 3: First Nucleophilic Substitution

  • Reaction: 2,4-dichloro-6-methylquinazoline (1.0 equiv.) is dissolved in tetrahydrofuran (THF). 3-(aminomethyl)-N,N-dibenzyloxetan-3-amine (1.0 equiv.) and triethylamine (1.2 equiv.) are added, and the mixture is stirred at room temperature for 3 hours.

  • Work-up: The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The product is purified by column chromatography.

Step 4: Second Nucleophilic Substitution

  • Reaction: The product from the previous step (1.0 equiv.) and the benzothiazepine intermediate (1.2 equiv.) are heated in dimethylformamide (DMF) with triethylamine (2.0 equiv.) under microwave irradiation at 150°C for 1 hour.[6]

  • Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 5: Deprotection to Yield this compound

  • Reaction: The dibenzyl-protected intermediate is dissolved in methanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give this compound.

Quantitative Data
StepDescriptionReagents/SolventsYield
1Quinazoline-2,4-dione formationKOCN, H₂O~90%
2DichlorinationPOCl₃, N,N-dimethylaniline~85%
3First AminationProtected oxetane amine, Et₃N, THF~70%
4Second AminationBenzothiazepine, Et₃N, DMF, Microwave~51%[6]
5DeprotectionH₂, Pd/C, Methanol~95%
Overall ~27%

Process Visualization

Reported_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product A 2-amino-5-methylbenzoic acid B 6-methylquinazoline-2,4(1H,3H)-dione A->B KOCN, H2O C 2,4-dichloro-6-methylquinazoline B->C POCl3 D Mono-aminated Intermediate (Protected) C->D Protected oxetane amine E Di-aminated Intermediate (Protected) D->E Benzothiazepine Microwave Z This compound E->Z H2, Pd/C

Reported multi-step synthesis pathway for this compound.

Conclusion

The synthesis of this compound has evolved from a multi-step process with moderate overall yields to a more efficient and streamlined three-step pathway. The newer, copper-catalyzed approach offers significant advantages in terms of process simplicity, reduced waste (chromatography-free), and higher overall yield, making it more suitable for large-scale production. This guide provides the fundamental chemical knowledge and procedural outlines for both synthetic routes, serving as a valuable resource for professionals in the field of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes: Formulation of Ziresovir with DMSO and PEG300 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ziresovir (also known as AK0529) is a potent, selective, and orally bioavailable antiviral compound that acts as a respiratory syncytial virus (RSV) fusion (F) protein inhibitor.[1][2][3] The RSV F protein is a critical component on the surface of the viral envelope that facilitates the fusion of the virus with the host cell membrane, a necessary step for viral entry and infection.[4][5] By targeting and inhibiting the F protein, this compound effectively blocks the virus from entering host cells, thereby halting viral replication and the spread of infection.[5] Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, necessitating the use of a co-solvent system for effective in vivo administration. This document provides detailed protocols for the formulation of this compound using Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300), common excipients used to enhance the solubility of poorly water-soluble compounds for non-clinical research.

Mechanism of Action: RSV Fusion Inhibition

This compound's mechanism of action is the specific inhibition of the RSV F protein.[2][3] This protein undergoes a conformational change to mediate the fusion of the viral and host cell membranes. This compound binds to the F protein, preventing this conformational change and thus inhibiting cell-cell fusion and viral entry.[2][3][5]

Ziresovir_MOA RSV Respiratory Syncytial Virus (RSV) Binding Binding & Attachment RSV->Binding expresses HostCell Host Cell F_Protein RSV F-Protein F_Protein->Binding Binding->HostCell to Fusion Membrane Fusion Binding->Fusion triggers This compound This compound Inhibition Inhibition This compound->Inhibition ViralEntry Viral Entry & Replication Fusion->ViralEntry allows NoEntry Viral Entry Blocked Inhibition->Fusion blocks Inhibition->NoEntry results in

Caption: Mechanism of action of this compound as an RSV F-protein inhibitor.

Quantitative Data Summary

The following tables summarize the solubility and formulation data for this compound based on available information.

Table 1: this compound Solubility

Solvent Concentration Notes Source
DMSO 12 mg/mL (27.3 mM) Use of fresh, moisture-free DMSO is recommended to avoid reduced solubility. [1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.08 mg/mL (4.73 mM) Resulting formulation is a clear solution. [6]

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (4.73 mM) | Resulting formulation is a clear solution. |[6] |

Table 2: Example In Vivo Formulation Composition

Component Percentage (v/v) Purpose
DMSO 10% Primary solvent for stock solution
PEG300 40% Co-solvent, enhances solubility
Tween-80 5% Surfactant, improves stability

| Saline (0.9% NaCl) | 45% | Vehicle, aqueous phase |

Table 3: Reported In Vivo Dosages in Murine Models

Animal Model Dosage Administration Route Dosing Schedule Outcome Source
BALB/c Mice 12.5 mg/kg Oral (p.o.) Twice a day (BID) for 4 days >1 log unit reduction in lung viral titer [4][6]

| BALB/c Mice | 50 mg/kg | Oral (p.o.) | Twice a day (BID) for 4 days | 1.9 log unit reduction in lung viral titer |[4][6] |

Experimental Protocols

Materials and Reagents

  • This compound (AK0529) powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline solution, sterile (0.9% w/v NaCl)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol details the preparation of a concentrated stock solution of this compound in DMSO.

  • Preparation: Work in a chemical fume hood. Ensure all glassware and equipment are clean and dry. Use anhydrous DMSO to prevent precipitation.[1]

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 12 mg/mL).

  • Mixing: Vortex the solution vigorously until the this compound powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[6]

  • Storage: Store the stock solution in a tightly sealed container at an appropriate temperature as recommended by the supplier. This stock solution will be used for preparing the final dosing formulation.

Protocol 2: Preparation of Final Dosing Formulation for Oral Administration

This protocol describes the step-by-step dilution of the DMSO stock solution to prepare a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] It is highly recommended to prepare this working solution fresh on the day of the experiment.[6]

Workflow for Formulation Preparation

G cluster_0 Formulation Workflow A 1. Prepare this compound Stock in DMSO C 3. Add 10% this compound Stock Solution A->C B 2. Add 40% PEG300 to a sterile tube D 4. Vortex to mix C->D E 5. Add 5% Tween-80 D->E F 6. Vortex to mix E->F G 7. Add 45% Saline F->G H 8. Vortex to final clear solution G->H I Ready for In Vivo Dosing H->I

Caption: Step-by-step workflow for preparing the this compound dosing solution.

Step-by-Step Procedure (Example for 1 mL final volume):

  • Prepare Stock: Ensure you have a clear, fully dissolved stock solution of this compound in DMSO (e.g., 20.8 mg/mL to achieve a final concentration of 2.08 mg/mL in this example).[6]

  • Add PEG300: In a sterile tube, add 400 µL of PEG300.

  • Add this compound Stock: Add 100 µL of the this compound DMSO stock solution to the PEG300.[6]

  • Mix: Vortex the mixture thoroughly until it becomes a clear, homogenous solution.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture.[6]

  • Mix Again: Vortex thoroughly to ensure the surfactant is evenly distributed.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL.[6]

  • Final Mix: Vortex the solution one final time. The resulting formulation should be a clear solution, ready for in vivo administration. If any precipitation or phase separation occurs, gentle heating or sonication may be applied.[6]

Safety and Handling Precautions

  • DMSO: DMSO can readily penetrate the skin and may carry dissolved substances with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling DMSO and its solutions.

  • This compound: As with any investigational compound, handle this compound with care. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

  • General: Conduct all formulation procedures in a well-ventilated area or a chemical fume hood. Dispose of all chemical waste according to institutional and local regulations. While PEG300 has low toxicity, potential long-term effects should be considered for chronic studies.[7]

References

Application Notes and Protocols: Cytopathic Effect (CPE) Reduction Assay for Ziresovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziresovir (formerly AK0529) is a potent and orally bioavailable antiviral compound under investigation for the treatment of Respiratory Syncytial Virus (RSV) infections.[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] this compound functions as an RSV fusion inhibitor by targeting the viral F protein, which is crucial for the entry of the virus into host cells.[1][3] By inhibiting the F protein, this compound prevents the fusion of the viral envelope with the host cell membrane, thereby halting viral entry and replication.[1][4] The cytopathic effect (CPE) reduction assay is a fundamental method used to quantify the in vitro antiviral activity of compounds like this compound by measuring their ability to protect host cells from virus-induced damage and death.[5]

This document provides a detailed protocol for performing a CPE reduction assay to evaluate the antiviral efficacy of this compound against RSV.

Principle of the CPE Reduction Assay

The CPE reduction assay is based on the principle that viral infection often leads to morphological changes in host cells, known as the cytopathic effect, which can include cell rounding, detachment, and lysis.[5] The assay quantifies the ability of an antiviral agent to inhibit this virus-induced cell death.[5] In the presence of an effective antiviral like this compound, host cells are protected from the cytopathic effects of RSV, and cell viability is maintained. The extent of this protection is typically measured using a cell viability dye, such as crystal violet or neutral red, or through an ATP-based luminescence assay.[6][7][8] The results are used to determine the 50% effective concentration (EC50), which is the drug concentration that inhibits 50% of the viral cytopathic effect.[4][6]

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against Laboratory and Clinical Strains of RSV

Virus Strain/SubtypeAssay TypeCell LineEC50 (nM)EC90 (µM)Reference
RSV LongCPEHEp-230.005[4]
RSV A2CPEHEp-220.003[4]
RSV B18537CPEHEp-220.003[4]
Chongqing 1177 (RSV A)CPEHEp-24-[4]
Chongqing 821 (RSV B)CPEHEp-2--[4]
Laboratory StrainsCellular Assay-single-digit nM-[2][4]
Clinical IsolatesCellular Assay-single-digit nM-[2][4]

Table 2: Cytotoxicity of this compound

Cell LineCC50 (µM)Therapeutic Index (TI = CC50/EC50)Reference
HEp-2>100>33,000[4]

Experimental Protocols

Materials and Reagents
  • Cell Line: HEp-2 cells (human epidermoid carcinoma) or Vero E6 cells (African green monkey kidney epithelial cells) are commonly used for RSV propagation and CPE assays.[7][9][10]

  • Virus: RSV laboratory strains (e.g., Long, A2) or clinical isolates.[4]

  • Test Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3][6]

  • Cell Culture Medium: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2-10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and L-glutamine.[6][9]

  • Assay Medium: Cell culture medium with a reduced FBS concentration (e.g., 2%).[6]

  • Control Antiviral: Ribavirin can be used as a positive control.[11]

  • Cell Viability Reagent:

    • Crystal Violet Staining Solution: 0.5% crystal violet in 20% methanol.

    • Neutral Red Staining Solution.[6][9]

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent (or equivalent ATP-based assay).[7]

  • Equipment:

    • 96-well flat-bottom cell culture plates.

    • Humidified incubator at 37°C with 5% CO2.[7]

    • Inverted microscope.

    • Multichannel pipette.

    • Plate reader (spectrophotometer for crystal violet/neutral red or luminometer for ATP assay).

Experimental Workflow Diagram

CPE_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis A Prepare HEp-2 cell suspension B Seed cells in 96-well plate A->B C Incubate for 24h to form monolayer B->C E Add this compound dilutions to cells C->E D Prepare serial dilutions of this compound D->E F Infect cells with RSV E->F G Incubate for 4-6 days until CPE is visible in virus control F->G H Stain with Crystal Violet or use ATP-based assay G->H I Measure absorbance or luminescence H->I J Calculate % CPE inhibition I->J K Determine EC50 and CC50 values J->K

Caption: Workflow of the CPE reduction assay for this compound.

Step-by-Step Protocol
  • Cell Seeding: a. Culture HEp-2 cells to 80-90% confluency. b. Trypsinize the cells and prepare a single-cell suspension in cell culture medium. c. Seed the cells into a 96-well plate at a density of 1 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of medium.[9] d. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for the formation of a confluent monolayer.[8]

  • Compound Preparation and Addition: a. Prepare serial dilutions of this compound in assay medium. A common starting concentration is 100 µM with 3-fold or half-log dilutions.[6][12] b. Include a "no drug" control (virus control) and a "no virus, no drug" control (cell control). c. Remove the culture medium from the 96-well plate and add 100 µL of the appropriate this compound dilution or control medium to each well.

  • Virus Infection: a. Prepare a dilution of the RSV stock in assay medium to achieve a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 4-6 days. b. Add 100 µL of the diluted virus to all wells except for the cell control and cytotoxicity control wells. Add 100 µL of assay medium to the control wells. c. The final volume in each well should be 200 µL.

  • Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator. b. Monitor the plate daily for the appearance of CPE using an inverted microscope. The assay is typically stopped when 80-100% CPE is observed in the virus control wells.[6]

  • Quantification of CPE (Crystal Violet Method): a. Gently wash the wells twice with phosphate-buffered saline (PBS). b. Fix the cells by adding 100 µL of 10% formalin to each well and incubating for 20 minutes. c. Discard the formalin and stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes. d. Wash the plate gently with tap water to remove excess stain and allow it to air dry.[8] e. Solubilize the stain by adding 100 µL of methanol or a solution of 1% SDS to each well. f. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. The absorbance values are proportional to the number of viable cells. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] x 100 c. Plot the percentage of viability against the log of the drug concentration. d. Determine the EC50 value by non-linear regression analysis of the dose-response curve.[6] e. Similarly, determine the 50% cytotoxic concentration (CC50) from a parallel plate with uninfected cells treated with the same concentrations of this compound.[4] f. Calculate the Therapeutic Index (TI) as CC50/EC50.[4]

This compound's Mechanism of Action: RSV Fusion Inhibition

This compound's antiviral activity stems from its specific inhibition of the RSV F protein.[1][3] This glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[1][4] The F protein undergoes a conformational change to mediate this fusion. This compound binds to the F protein, stabilizing it in its prefusion conformation and preventing the conformational changes necessary for membrane fusion. This action blocks the virus from entering the host cell, thus inhibiting the initiation of infection.[1] Furthermore, by preventing F protein-mediated fusion, this compound also inhibits the formation of syncytia (cell-to-cell fusion), which is a characteristic cytopathic effect of RSV infection and a mechanism of viral spread.[4]

Signaling Pathway Diagram

RSV_Fusion_Inhibition cluster_virus RSV Virion cluster_host Host Cell cluster_action Mechanism of Action RSV RSV F_protein F Protein (prefusion) Host_Cell Host Cell Membrane F_protein->Host_Cell Attachment Binding This compound binds to F Protein F_protein->Binding No_Fusion Membrane Fusion Blocked This compound This compound This compound->Binding Inhibition Inhibition of Conformational Change Binding->Inhibition Inhibition->No_Fusion No_Entry Viral Entry Prevented No_Fusion->No_Entry

Caption: this compound inhibits RSV entry by targeting the F protein.

References

Evaluating the In Vivo Efficacy of Ziresovir: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for the in vivo evaluation of Ziresovir, a potent and selective inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] Detailed protocols for efficacy studies in BALB/c mice and cotton rats are presented, along with methods for key experimental procedures and data analysis.

Introduction to this compound and its Mechanism of Action

This compound (also known as AK0529 or RO-0529) is an orally bioavailable small molecule that targets the RSV F protein, a critical component for viral entry into host cells.[1][2][3] By inhibiting the F protein-mediated fusion of the viral envelope with the host cell membrane, this compound effectively blocks viral entry and prevents the formation of syncytia, a hallmark of RSV infection.[4][5] Its targeted mechanism of action makes it a promising therapeutic candidate for the treatment of RSV infections.[2]

Animal Models for RSV Research

While no single animal model perfectly recapitulates all aspects of human RSV infection, mice and cotton rats are the most commonly used and well-characterized models for evaluating the efficacy of antiviral compounds.[6][7][8]

  • BALB/c Mice: This inbred mouse strain is semi-permissive to RSV infection and is widely used to study the immunopathology of the disease and to assess the efficacy of antiviral agents.[9][10][11]

  • Cotton Rats (Sigmodon hispidus): Considered a highly permissive model for human RSV, the cotton rat is valuable for preclinical efficacy and safety studies of RSV vaccines and therapeutics.[12][13][14][15][16] This model has shown good translational value in predicting clinical outcomes.[12][15][16]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical evaluations of this compound in the BALB/c mouse model.

Table 1: Efficacy of this compound on RSV Lung Viral Titer in BALB/c Mice

Treatment GroupDosageAdministration RouteMean Viral Titer Reduction (log10 PFU/g lung) vs. VehicleReference
This compound12.5 mg/kg, BIDOral>1.0[5][17]
This compound50 mg/kg, BIDOral1.9[5][17]

PFU: Plaque-Forming Units; BID: Twice daily

Experimental Protocols

Protocol 1: Propagation of RSV Long Strain in HEp-2 Cells

This protocol describes the preparation of high-titer RSV stocks for in vivo studies.

Materials:

  • HEp-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMEM with 2% FBS

  • RSV Long strain

  • Sterile PBS

  • T-150 flasks

Procedure:

  • Seed HEp-2 cells in T-150 flasks and grow to 70-80% confluency in DMEM with 10% FBS.

  • Wash the cell monolayer twice with sterile PBS.

  • Infect the cells with RSV Long strain at a low multiplicity of infection (MOI) of 0.01 in serum-free DMEM.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and add fresh DMEM supplemented with 2% FBS.

  • Incubate at 37°C and 5% CO2, monitoring daily for cytopathic effects (CPE), such as syncytia formation.

  • When 80-90% CPE is observed (typically 3-5 days post-infection), harvest the virus.

  • Scrape the cells into the medium and subject the cell suspension to three cycles of freeze-thaw to release intracellular virus.

  • Centrifuge the lysate at 3000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Aliquot the supernatant containing the viral stock and store at -80°C.

  • Determine the viral titer of the stock using a plaque assay (Protocol 5).

Protocol 2: In Vivo Efficacy of this compound in BALB/c Mice

This protocol details a typical efficacy study in the BALB/c mouse model.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • RSV Long strain (5 x 10^5 PFU/mouse)

  • This compound

  • Vehicle control (e.g., appropriate buffer for this compound formulation)

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles (22-24 gauge)

Procedure:

  • Anesthetize mice using isoflurane.

  • Intranasally infect each mouse with 5 x 10^5 PFU of RSV Long strain in a volume of 50 µL (25 µL per nostril).[5][17]

  • Initiate treatment with this compound or vehicle control at a predetermined time post-infection (e.g., 4 hours).

  • Administer this compound orally via gavage at doses of 12.5 mg/kg and 50 mg/kg twice daily (BID) for 4 days.[5][17][18]

  • Monitor mice daily for clinical signs of illness (e.g., weight loss, ruffled fur).

  • On day 4 post-infection, euthanize the mice.[5][17]

  • Harvest the lungs for viral load determination (Protocol 4) and histopathological analysis.

Protocol 3: In Vivo Efficacy of this compound in Cotton Rats

This protocol outlines an efficacy study in the more permissive cotton rat model.

Materials:

  • Female cotton rats (Sigmodon hispidus) (6-8 weeks old)

  • RSV A2 strain (e.g., 1 x 10^5 PFU/rat)

  • This compound

  • Vehicle control

  • Anesthetic (e.g., isoflurane)

  • Oral gavage needles (appropriate size for rats)

Procedure:

  • Anesthetize cotton rats with isoflurane.

  • Intranasally infect each rat with 1 x 10^5 PFU of RSV A2 strain in a volume of 100 µL (50 µL per nostril).[19]

  • Initiate treatment with this compound or vehicle control at a specified time post-infection.

  • Administer this compound orally via gavage at predetermined doses twice daily for 5 days.

  • Monitor the animals daily for any clinical signs.

  • On day 5 post-infection (peak of viral replication), euthanize the rats.[13]

  • Harvest the lungs for viral load determination (Protocol 4) and histopathology.

Protocol 4: Lung Harvesting and Homogenization

This protocol describes the collection and processing of lung tissue for viral titration.

Materials:

  • Euthanized mice or cotton rats

  • Sterile surgical instruments

  • Sterile PBS

  • 2 mL tubes with homogenization beads

  • Tissue homogenizer

Procedure:

  • Aseptically dissect and remove the lungs from the euthanized animal.

  • Wash the lungs in sterile PBS to remove excess blood.

  • Place the lungs in a pre-weighed 2 mL tube containing homogenization beads and 1 mL of sterile PBS.

  • Homogenize the lung tissue using a tissue homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 10,000 rpm for 5 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for viral titration by plaque assay (Protocol 5).

Protocol 5: RSV Plaque Assay for Viral Load Quantification

This protocol details the quantification of infectious virus particles in lung homogenates.

Materials:

  • HEp-2 cells

  • 24-well plates

  • DMEM with 2% FBS

  • Lung homogenate supernatant

  • Methylcellulose overlay (e.g., 1% methylcellulose in 2x MEM with 4% FBS)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet)

  • Anti-RSV F protein antibody (for immunostaining variant)

  • Secondary antibody conjugated to HRP (for immunostaining variant)

  • DAB substrate (for immunostaining variant)

Procedure:

  • Seed HEp-2 cells in 24-well plates and grow to a confluent monolayer.

  • Prepare serial 10-fold dilutions of the lung homogenate supernatant in DMEM with 2% FBS.

  • Remove the growth medium from the HEp-2 cell monolayers and infect with 100 µL of each dilution.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with 1 mL of methylcellulose overlay medium.

  • Incubate the plates at 37°C and 5% CO2 for 4-7 days until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cell monolayer with 0.1% crystal violet for 10-15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the plaques and calculate the viral titer as Plaque-Forming Units per gram (PFU/g) of lung tissue.

  • Alternative Immunostaining Method: For clearer plaque visualization, after fixation, cells can be permeabilized and incubated with a primary antibody against the RSV F protein, followed by a secondary HRP-conjugated antibody and detection with a DAB substrate.[1][20][21]

Mandatory Visualizations

Ziresovir_Mechanism_of_Action cluster_0 RSV Infection Pathway cluster_1 This compound Intervention RSV RSV Virion F_Protein Viral F Protein (pre-fusion) HostCell Host Cell Fusion Membrane Fusion F_Protein->Fusion triggers No_Fusion Fusion Blocked F_Protein->No_Fusion F_Protein_Post Viral F Protein (post-fusion) This compound This compound This compound->F_Protein binds to Viral_Entry Viral Entry Fusion->Viral_Entry Viral_Entry->HostCell No_Entry No Viral Entry No_Fusion->No_Entry No_Entry->HostCell

Caption: Mechanism of action of this compound in inhibiting RSV entry.

BALBc_Mouse_Efficacy_Workflow Start Start: BALB/c Mice (6-8 weeks) Infection Intranasal Infection (RSV Long Strain, 5x10^5 PFU) Start->Infection Treatment Oral Gavage Treatment (this compound or Vehicle, BID) Infection->Treatment 4 hours post-infection Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring 4 days Euthanasia Euthanasia (Day 4 p.i.) Monitoring->Euthanasia Harvest Lung Harvest Euthanasia->Harvest Homogenization Lung Homogenization Harvest->Homogenization Histology Histopathology Harvest->Histology PlaqueAssay Plaque Assay (Viral Titer Quantification) Homogenization->PlaqueAssay End End: Data Analysis PlaqueAssay->End Histology->End

Caption: Experimental workflow for this compound efficacy testing in BALB/c mice.

Cotton_Rat_Efficacy_Workflow Start Start: Cotton Rats (6-8 weeks) Infection Intranasal Infection (RSV A2 Strain, 1x10^5 PFU) Start->Infection Treatment Oral Gavage Treatment (this compound or Vehicle, BID) Infection->Treatment Monitoring Daily Monitoring Treatment->Monitoring 5 days Euthanasia Euthanasia (Day 5 p.i.) Monitoring->Euthanasia Harvest Lung Harvest Euthanasia->Harvest Homogenization Lung Homogenization Harvest->Homogenization Histology Histopathology Harvest->Histology PlaqueAssay Plaque Assay (Viral Titer Quantification) Homogenization->PlaqueAssay End End: Data Analysis PlaqueAssay->End Histology->End

Caption: Experimental workflow for this compound efficacy testing in cotton rats.

References

Application Notes and Protocols for High-Throughput Screening of Novel RSV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for high-throughput screening (HTS) assays designed to identify and characterize novel respiratory syncytial virus (RSV) fusion inhibitors, such as Ziresovir.

Introduction to RSV Fusion and Inhibition

Respiratory syncytial virus (RSV) is a leading cause of lower respiratory tract infections, particularly in infants and the elderly.[1] The RSV fusion (F) protein is a class I viral fusion protein essential for viral entry into host cells. It mediates the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle.[1] The F protein undergoes a significant conformational change from a metastable prefusion state to a highly stable post-fusion state, which drives membrane fusion. This process involves the formation of a six-helix bundle (6-HB) structure. Small molecule inhibitors that target the F protein and prevent this conformational change are a promising therapeutic strategy.

This compound (formerly AK0529) is a potent, orally bioavailable RSV fusion inhibitor that was discovered through high-throughput screening.[2][3][4] It specifically targets the RSV F protein, stabilizing its prefusion conformation and preventing the formation of the 6-HB, thereby blocking viral entry into the host cell.[1][3] this compound has demonstrated low nanomolar potency against a wide range of RSV A and B strains and clinical isolates.[5]

High-Throughput Screening Strategies for RSV Fusion Inhibitors

A variety of HTS assays have been developed to identify novel RSV inhibitors. These can be broadly categorized into cell-based (phenotypic) and biochemical (target-based) assays.

Cell-Based Assays: These assays measure the ability of a compound to protect host cells from the effects of viral infection. They are advantageous as they screen for compounds with activity in a more physiologically relevant context.

  • Cytopathic Effect (CPE) Inhibition Assay: This is a widely used method that measures the ability of a compound to prevent the virus-induced destruction of a cell monolayer.[6]

  • Fluorescence-Based Reporter Gene Assay: This assay utilizes a recombinant RSV engineered to express a reporter gene, such as Green Fluorescent Protein (GFP), upon successful infection and replication.[7][8]

  • Replicon-Based Assay: This assay uses a subgenomic RSV replicon that can replicate and express a reporter gene (e.g., luciferase) without producing infectious virus particles, offering a higher biosafety level.[9]

Biochemical Assays: These assays are designed to directly measure the interaction of a compound with the viral target, in this case, the F protein.

  • Six-Helix Bundle (6-HB) Formation Inhibition Assay: This assay directly measures the ability of a compound to inhibit the formation of the 6-HB, a critical step in the fusion process. This can be performed using techniques like ELISA or Fluorescence Polarization (FP).[10]

Data Presentation: Quantitative Comparison of HTS Assays and Inhibitor Potency

The following tables summarize key quantitative data for various HTS assays and the potency of selected RSV fusion inhibitors.

Table 1: Performance Metrics of High-Throughput Screening Assays for RSV Inhibitors

Assay TypeCell LineFormatKey MetricValueReference
CPE InhibitionHEp-2384-wellZ' Factor0.6 - 0.9 (median 0.83)[11]
CPE InhibitionHEp-2384-wellZ' Factor0.5 - 0.9 (average 0.8)[12]
Fluorescence-Based (RSV-mGFP)HeLa96-wellZ' Factor> 0.5[13]
Replicon-Based (Luciferase)APC126-E384-wellZ' FactorNot Reported

Table 2: In Vitro Potency of this compound and Other RSV Fusion Inhibitors

CompoundAssay TypeCell LineRSV Strain(s)EC50Reference
This compound (AK0529) CPEHEp-2Long3 nM[5]
CPEHEp-2A22 nM[5]
CPEHEp-2B185373 nM[5]
CPEHEp-2Clinical Isolates (A & B)Single-digit nM[2][5]
CPEHEp-2D486N Mutant2.1 µM[9]
CPEHEp-2D489A Mutant>10 µM[9]
GS-5806 CPEHEp-2A20.43 nM (mean)[11]
VP-14637 CPEHEp-2Not Specified1.4 nM[10]
BMS-433771 CPEHEp-2Not Specified12 nM[10]
Ribavirin CPEHEp-2Long28.38 µM[7]

Experimental Protocols

Cell-Based Cytopathic Effect (CPE) Inhibition Assay

This protocol describes a high-throughput assay to screen for compounds that inhibit RSV-induced cell death.

Materials:

  • HEp-2 cells (ATCC CCL-23)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • RSV (e.g., A2 strain)

  • Test compounds dissolved in DMSO

  • 384-well clear-bottom, black-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend HEp-2 cells to a concentration of 4 x 10^4 cells/mL in DMEM.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (1000 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in DMEM. The final DMSO concentration should be ≤ 0.5%.

    • Add 25 µL of the diluted compounds to the appropriate wells.

    • Include wells with vehicle control (DMSO) and positive control (e.g., this compound).

  • Virus Infection:

    • Dilute RSV in DMEM to a multiplicity of infection (MOI) that causes significant CPE in 4-5 days.

    • Add 25 µL of the diluted virus to all wells except the uninfected cell control wells. Add 25 µL of medium to the control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Cell Viability:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).

    • Determine the EC50 value (the concentration of compound that inhibits CPE by 50%).

Fluorescence-Based Reporter Gene Assay (RSV-GFP)

This protocol utilizes a recombinant RSV expressing Green Fluorescent Protein (RSV-GFP) to quantify viral infection.

Materials:

  • HEp-2 or A549 cells

  • RSV-GFP virus stock

  • Complete growth medium

  • Test compounds in DMSO

  • 384-well black, clear-bottom tissue culture plates

  • Hoechst 33342 stain

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well plates as described in the CPE assay protocol.

  • Compound and Virus Addition:

    • Add diluted test compounds to the wells.

    • Infect cells with RSV-GFP at an appropriate MOI.

    • Incubate for 48-72 hours at 37°C.

  • Staining and Imaging:

    • Add Hoechst 33342 to each well to stain the cell nuclei.

    • Incubate for 15-30 minutes at 37°C.

    • Image the plates using a high-content imaging system, acquiring images in both the GFP and DAPI channels.

  • Data Analysis:

    • Use image analysis software to count the total number of cells (DAPI-positive) and the number of infected cells (GFP-positive).

    • Calculate the percentage of infection for each well.

    • Determine the EC50 of the compounds based on the reduction in the percentage of infected cells.

Six-Helix Bundle (6-HB) Formation Inhibition Assay (Fluorescence Polarization)

This biochemical assay directly measures the inhibition of the interaction between the HR1 and HR2 domains of the RSV F protein.

Materials:

  • Recombinant 5-helix bundle (5HB) protein (engineered by linking three HR1 and two HR2 peptides).[10]

  • FITC-labeled HR2 peptide (e.g., Fl-C35).[10]

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds in DMSO

  • 384-well black, low-volume plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Dilute the 5HB protein and the FITC-labeled HR2 peptide in assay buffer to their optimal working concentrations (determined through titration experiments).

  • Assay Reaction:

    • In a 384-well plate, add:

      • Assay buffer

      • Test compound at various concentrations

      • 5HB protein

    • Incubate for 10-15 minutes at room temperature.

    • Add the FITC-labeled HR2 peptide to initiate the binding reaction.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization (mP) of each well using a plate reader with appropriate excitation and emission filters for FITC.

  • Data Analysis:

    • The binding of the small, fluorescently labeled HR2 peptide to the large 5HB protein results in a high mP value.

    • Inhibitors that prevent this interaction will result in a low mP value.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizations

HTS_Workflow_for_RSV_Fusion_Inhibitors cluster_primary_screen Primary High-Throughput Screening cluster_hit_confirmation Hit Confirmation & Triage cluster_mechanism Mechanism of Action Studies cluster_lead_optimization Lead Optimization primary_screen Large Compound Library (e.g., 10^5 - 10^6 compounds) hts_assay HTS Assay (e.g., CPE, RSV-GFP, Replicon) primary_screen->hts_assay primary_hits Primary Hits hts_assay->primary_hits dose_response Dose-Response Assays (EC50 Determination) primary_hits->dose_response cytotoxicity Cytotoxicity Assays (CC50 Determination) dose_response->cytotoxicity selectivity_index Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity_index moa_assays Biochemical Assays (e.g., 6-HB Formation Assay) selectivity_index->moa_assays resistance Resistance Mutation Mapping moa_assays->resistance sar Structure-Activity Relationship (SAR) resistance->sar adme ADME/PK Profiling sar->adme lead_candidate Lead Candidate (e.g., this compound) adme->lead_candidate RSV_Fusion_Inhibition_Pathway cluster_virus RSV Virion cluster_host Host Cell cluster_fusion Fusion Process f_pre Prefusion F Protein attachment Attachment f_pre->attachment Binds to receptor Host Cell Receptor conformational_change F Protein Conformational Change receptor->conformational_change attachment->receptor six_hb Six-Helix Bundle (6-HB) Formation conformational_change->six_hb membrane_fusion Membrane Fusion six_hb->membrane_fusion viral_entry Viral Entry membrane_fusion->viral_entry inhibitor This compound (Fusion Inhibitor) inhibitor->f_pre Stabilizes inhibitor->conformational_change Blocks

References

Troubleshooting & Optimization

Troubleshooting variability in Ziresovir antiviral assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ziresovir in antiviral assays.

Troubleshooting Guides and FAQs

Question: We are observing high variability in our EC50 values for this compound between experiments. What are the potential causes?

Answer: Variability in EC50 values for this compound can stem from several factors throughout the experimental workflow. Here are the most common sources and how to address them:

  • Cell Health and Density: The physiological state and number of host cells used are critical.

    • Inconsistent Cell Seeding: Ensure a single-cell suspension and uniform seeding density across all wells. Uneven cell monolayers will lead to variable plaque formation or cytopathic effect (CPE).[1][2]

    • Cell Viability: Use cells that are in the logarithmic growth phase and have high viability. Passage number should be recorded and kept consistent, as cell susceptibility to RSV can change with excessive passaging.

    • Contamination: Regularly check for mycoplasma or other microbial contamination, which can affect cell health and virus replication.

  • Virus Titer and Preparation: The amount of virus used to infect the cells is a crucial parameter.

    • Inaccurate Virus Titer: Always use a freshly titrated virus stock for your experiments. RSV is known to be labile, and its infectivity can decrease with freeze-thaw cycles.[3]

    • Inconsistent Virus Input: Ensure the multiplicity of infection (MOI) is consistent across all assays. Small variations in the initial virus concentration can lead to significant differences in the final readout.

  • Compound Preparation and Handling: this compound, like any small molecule inhibitor, requires careful handling.

    • Solubility Issues: this compound is soluble in DMSO.[4] Ensure the compound is fully dissolved before making serial dilutions. Precipitated compound will lead to inaccurate concentrations.

    • Inaccurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully. Small errors in dilution can be magnified across the concentration range.

  • Assay-Specific Factors (Plaque Reduction Neutralization Test - PRNT):

    • Overlay Medium: The composition and temperature of the overlay medium (e.g., methylcellulose or agarose) can affect plaque size and morphology.[5] Ensure it is prepared consistently.

    • Incubation Time: Inadequate incubation time for the virus to infect the cells or for plaques to develop can lead to smaller or fewer plaques, affecting the EC50 calculation.[1]

    • Plaque Counting: Manual plaque counting can be subjective. If possible, use an automated plaque counter or have two independent researchers count the plaques to ensure consistency. The visibility of plaques against the cell monolayer is crucial for accuracy.[2]

Question: Our plaque morphology is inconsistent, with diffuse or poorly defined plaques. How can we improve this?

Answer: Inconsistent plaque morphology in an RSV assay can be caused by several factors:

  • Cell Monolayer Health: A non-confluent or unhealthy cell monolayer can lead to irregular plaque formation. Ensure your cells form a complete and uniform monolayer before infection.[2]

  • Overlay Viscosity: If the overlay is too liquid, the virus can spread more freely, leading to diffuse plaques. If it is too viscous, plaque development might be inhibited. Optimize the concentration of methylcellulose or agarose.

  • Drying of the Cell Monolayer: Allowing the cell monolayer to dry out at any stage (e.g., during media changes or virus inoculation) can cause cell death and result in areas that resemble plaques.

  • Incubation Conditions: Ensure consistent temperature and CO2 levels in the incubator. Fluctuations can stress the cells and affect plaque development. Wrapping the plate in aluminum foil can help maintain a uniform temperature.[1]

Question: We are seeing cytotoxicity at high concentrations of this compound. How can we differentiate between antiviral activity and cytotoxicity?

Answer: It is crucial to distinguish between the specific antiviral effect of this compound and any potential cytotoxic effects on the host cells.

  • Run a Parallel Cytotoxicity Assay: Always run a parallel assay with uninfected cells that are treated with the same concentrations of this compound. This will allow you to determine the concentration at which the compound itself is toxic to the cells (CC50).

  • Calculate the Selectivity Index (SI): The selectivity index is the ratio of the cytotoxic concentration to the effective antiviral concentration (SI = CC50 / EC50). A higher SI value indicates a more specific antiviral effect with a larger therapeutic window.

  • Visual Inspection: Observe the cell monolayers under a microscope. Cytotoxicity often results in widespread cell detachment and morphological changes that are distinct from the localized cell death seen in viral plaques or CPE.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Efficacy of this compound

ParameterVirus Strain(s)Cell LineValueReference
EC50 RSV Long, A2, B18537HEp-23 nM[4][6]
EC50 Clinical Isolates (A & B)HEp-2Single-digit nM[6]
EC90 31 A-subtypes, 29 B-subtypesNot specifiedNanomolar concentrations[7]

Table 2: Clinical Efficacy of this compound in Hospitalized Infants

ParameterThis compound GroupPlacebo GroupP-valueReference
Reduction in Bronchiolitis Score (Day 3) -3.4 points-2.7 points0.002[8][9]
Reduction in RSV Viral Load (Day 5) -2.5 log10 copies/mL-1.9 log10 copies/mL0.006[8][10]

Experimental Protocols

Plaque Reduction Neutralization Test (PRNT) for this compound

This protocol outlines a standard method for determining the antiviral activity of this compound against RSV.

Materials:

  • Cells: HEp-2 cells (or other susceptible cell line)

  • Virus: RSV stock with a known titer (PFU/mL)

  • Compound: this compound, dissolved in DMSO

  • Media:

    • Growth Medium (e.g., MEM with 10% FBS)

    • Infection Medium (e.g., MEM with 2% FBS)

    • Overlay Medium (e.g., Infection Medium with 0.5% - 1.0% methylcellulose)

  • Reagents:

    • Trypsin-EDTA

    • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

    • Fixative (e.g., 10% formalin)

  • Plates: 24-well or 48-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count HEp-2 cells.

    • Seed the cells in 24-well plates at a density that will result in a confluent monolayer (>95%) on the day of infection (typically 24-48 hours).

    • Incubate at 37°C with 5% CO2.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the assay, prepare serial dilutions of this compound in infection medium. The final DMSO concentration should be consistent across all wells and non-toxic to the cells (typically ≤0.5%).

  • Virus Preparation:

    • Thaw the RSV stock and dilute it in infection medium to a concentration that will yield a countable number of plaques (e.g., 30-100 PFU/well).

  • Infection:

    • Aspirate the growth medium from the confluent cell monolayers.

    • Wash the monolayers gently with phosphate-buffered saline (PBS).

    • In a separate plate or tubes, pre-incubate the diluted virus with an equal volume of the serially diluted this compound for 1 hour at 37°C.

    • Add the virus-compound mixture to the cell monolayers.

    • Include control wells:

      • Virus control (virus + infection medium without compound)

      • Cell control (infection medium only)

      • Compound cytotoxicity control (this compound dilutions on uninfected cells)

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • Carefully aspirate the inoculum from the wells.

    • Add 1 mL of the overlay medium to each well.

    • Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.

  • Staining and Plaque Counting:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

Visualizations

Ziresovir_Mechanism_of_Action cluster_virus RSV Life Cycle RSV Respiratory Syncytial Virus (RSV) Attachment Attachment RSV->Attachment G Protein Mediated HostCell Host Cell Membrane Fusion Viral-Cell Membrane Fusion Attachment->Fusion Entry Viral Entry Fusion->Entry Replication Replication & Transcription Entry->Replication Assembly Virion Assembly Replication->Assembly Budding Budding & Release Assembly->Budding This compound This compound F_Protein RSV Fusion (F) Protein This compound->F_Protein F_Protein->Fusion Inhibits

Caption: this compound's mechanism of action: Inhibition of RSV F protein to block viral entry.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Development cluster_analysis Analysis A Seed Host Cells in Plate E Infect Cell Monolayer A->E B Prepare Serial Dilutions of this compound D Pre-incubate Virus with this compound B->D C Prepare RSV Inoculum C->D D->E F Add Overlay Medium E->F G Incubate for Plaque Formation (3-5 days) F->G H Fix, Stain, and Count Plaques G->H I Calculate % Inhibition and EC50 H->I

Caption: Experimental workflow for a Plaque Reduction Neutralization Test (PRNT).

Troubleshooting_Logic Start High Variability in EC50 Results Q1 Are Plaques Well-defined? Start->Q1 Q2 Is Virus Control Consistent? Q1->Q2 Yes Sol1 Check Overlay Viscosity & Incubation Conditions Q1->Sol1 No Q3 Is Cell Monolayer Healthy & Confluent? Q2->Q3 Yes Sol2 Re-titer Virus Stock Standardize MOI Q2->Sol2 No Q4 Is Cytotoxicity Observed? Q3->Q4 Yes Sol3 Optimize Cell Seeding Density Check for Contamination Q3->Sol3 No Sol4 Check this compound Solubility & Dilution Accuracy Q4->Sol4 No Sol5 Run Parallel Cytotoxicity Assay Calculate Selectivity Index Q4->Sol5 Yes

Caption: Troubleshooting logic for variability in this compound antiviral assay results.

References

Technical Support Center: Strategies to Overcome Ziresovir Resistance in RSV Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ziresovir Resistance in Respiratory Syncytial Virus (RSV).

This resource is designed for researchers, scientists, and drug development professionals investigating this compound and its resistance mechanisms in RSV. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] The F protein is essential for the virus to fuse with and enter host cells.[4] this compound binds to a specific pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational changes necessary for membrane fusion.[4] This action effectively blocks viral entry into the host cell.

Q2: What are the known mutations in the RSV F protein that confer resistance to this compound?

A2: Several mutations in the RSV F protein have been identified that confer resistance to this compound. These primarily include substitutions at amino acid positions D486 and D489, as well as K394.[5] The most commonly cited mutations are D486N, D489A, D489V, D489Y, and K394R.[5]

Q3: How significant is the resistance conferred by these mutations?

A3: The level of resistance, measured as a fold change in the half-maximal effective concentration (EC50), varies depending on the specific mutation. For instance, the K394R mutation has been shown to cause a 355-fold increase in the EC50 for this compound.[2][5] The D486N mutation results in a significant increase in EC50, and the D489A mutation can lead to high-level resistance where the EC50 is greater than 10 µM.[4]

Q4: Are there strategies to overcome this compound resistance?

A4: Yes, several strategies are being explored. One promising approach is combination therapy, such as using this compound with an RSV RNA-dependent RNA polymerase (RdRp) inhibitor. Another strategy involves the development of next-generation fusion inhibitors that have a different binding site or mechanism of action, which may be effective against this compound-resistant strains. For example, the small molecule CL-A3-7 has shown efficacy against the K394R mutant by blocking the interaction of the F protein with its cellular receptor.

Q5: What experimental assays are used to characterize this compound resistance?

A5: The primary assays include:

  • Plaque Reduction Neutralization Assay (PRNA): To determine the susceptibility of RSV strains (wild-type and mutant) to this compound by measuring the reduction in viral plaque formation at different drug concentrations.

  • Cell-Cell Fusion Assay: To assess the ability of this compound to inhibit F protein-mediated syncytia formation, which is a hallmark of RSV infection.

  • Site-Directed Mutagenesis: To genetically engineer RSV with specific mutations in the F protein to study their impact on this compound susceptibility.

Data Presentation

Table 1: In Vitro Susceptibility of this compound-Resistant RSV Mutants

RSV F Protein MutationWild-Type EC50 (µM)Mutant EC50 (µM)Fold Change in EC50Reference
D486N0.0032.1~700[4]
D489A0.003>10>3333[4]
D489V0.00422Not AvailableNot Available[2]
K394R0.004221.5355[2][5]

Note: EC50 values can vary between studies depending on the assay conditions and RSV strain used. The fold change provides a comparative measure of resistance.

Experimental Protocols

Plaque Reduction Neutralization Assay (PRNA) for this compound Susceptibility Testing

This protocol is for determining the 50% effective concentration (EC50) of this compound against wild-type and mutant RSV strains.

Materials:

  • HEp-2 or Vero cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • RSV stocks (wild-type and mutant strains)

  • This compound stock solution (in DMSO)

  • Methylcellulose overlay medium (e.g., 2% methylcellulose in 2x MEM)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 96-well and 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HEp-2 or Vero cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Dilution: Prepare serial dilutions of this compound in complete growth medium. The concentration range should bracket the expected EC50. Include a no-drug control (vehicle only).

  • Virus Preparation: Dilute the RSV stock to a concentration that will yield 50-100 plaques per well.

  • Neutralization: Mix equal volumes of the diluted virus and each this compound dilution. Incubate at 37°C for 1 hour to allow the drug to bind to the virus.

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixtures. Incubate at 37°C for 1-2 hours, gently rocking the plates every 15-20 minutes to ensure even distribution of the virus.

  • Overlay: After the incubation period, remove the inoculum and overlay the cell monolayers with the methylcellulose overlay medium.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.

  • Staining: Remove the overlay and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

Cell-Cell Fusion (Syncytia Formation) Assay

This assay assesses the ability of this compound to inhibit RSV F protein-mediated cell fusion.

Materials:

  • HEK293T or similar cells

  • Expression plasmid for RSV F protein (e.g., in a pCAGGS vector)

  • Reporter plasmids (e.g., luciferase under a T7 promoter and a plasmid expressing T7 polymerase)

  • Transfection reagent

  • This compound stock solution

  • Cell lysis buffer and luciferase assay substrate

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed effector cells (e.g., HEK293T) in one set of wells and target cells in another set in a 96-well plate.

  • Transfection:

    • Effector Cells: Co-transfect with the RSV F protein expression plasmid and the T7 polymerase plasmid.

    • Target Cells: Transfect with the luciferase reporter plasmid.

  • Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

  • Drug Treatment: Prepare serial dilutions of this compound. Add the dilutions to the target cells and incubate for 1 hour.

  • Co-culture: Detach the effector cells and overlay them onto the drug-treated target cells.

  • Fusion Incubation: Incubate the co-culture for 18-24 hours to allow for cell-cell fusion and subsequent luciferase expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of fusion inhibition for each this compound concentration compared to the no-drug control. Determine the IC50 value from a dose-response curve.

Site-Directed Mutagenesis of the RSV F Gene

This protocol outlines the generation of specific mutations in the RSV F gene cloned into an expression vector (e.g., pCAGGS).

Materials:

  • pCAGGS plasmid containing the wild-type RSV F gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

  • DNA purification kits

Procedure:

  • Primer Design: Design a pair of complementary primers, approximately 30-45 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction using the high-fidelity DNA polymerase, the pCAGGS-RSV-F plasmid as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: After PCR, digest the reaction mixture with DpnI at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Colony Screening and Plasmid Purification: Select several colonies and grow them in liquid LB medium. Purify the plasmid DNA from these cultures.

  • Sequence Verification: Sequence the purified plasmids to confirm the presence of the desired mutation and the absence of any other unintended mutations.

Troubleshooting Guides

Plaque Reduction Neutralization Assay (PRNA)
IssuePossible Cause(s)Suggested Solution(s)
No plaques or very few plaques in the control wells - Low virus titer- Inactive virus stock- Cells not susceptible- Use a higher concentration of virus.- Titer the virus stock before the assay.- Ensure the correct cell line is being used and that cells are healthy.
Plaques are too large and merge - Incubation time is too long- Overlay is not viscous enough- Reduce the incubation time.- Increase the concentration of methylcellulose in the overlay.
High variability between replicate wells - Uneven cell monolayer- Inaccurate pipetting- Ensure even cell seeding.- Use calibrated pipettes and be careful with pipetting technique.
Inconsistent results between experiments - Variation in virus titer- Differences in cell passage number- Use a consistent virus stock and titer it for each experiment.- Use cells within a narrow passage number range.
Cell-Cell Fusion Assay
IssuePossible Cause(s)Suggested Solution(s)
Low luciferase signal in positive controls - Low transfection efficiency- Inefficient F protein expression or function- Optimize the transfection protocol.- Verify F protein expression by Western blot or immunofluorescence.
High background signal in negative controls - "Leaky" reporter expression- Cell death- Use a different promoter for the reporter gene.- Ensure cells are healthy and not overgrown.
Inconsistent IC50 values - Variation in cell density- Inaccurate drug dilutions- Ensure consistent cell seeding density.- Prepare fresh drug dilutions for each experiment.
Site-Directed Mutagenesis
IssuePossible Cause(s)Suggested Solution(s)
No colonies after transformation - PCR failure- Inefficient DpnI digestion- Poor transformation efficiency- Optimize PCR conditions (annealing temperature, extension time).- Increase DpnI digestion time.- Use highly competent cells and a positive control for transformation.
Colonies contain only the wild-type plasmid - Incomplete DpnI digestion- Too much template DNA in PCR- Increase DpnI digestion time or use more enzyme.- Reduce the amount of template DNA.
Unintended mutations in the plasmid - Low-fidelity DNA polymerase- Errors in primer synthesis- Use a high-fidelity polymerase.- Verify the sequence of the primers.

Visualizations

This compound's Mechanism of Action

Ziresovir_Mechanism cluster_virus RSV Virion cluster_cell Host Cell cluster_inhibition Inhibition Pathway RSV RSV F_protein_pre Prefusion F Protein RSV->F_protein_pre possesses Host_Cell Host Cell Membrane F_protein_pre->Host_Cell mediates fusion with No_Fusion Fusion Inhibited F_protein_pre->No_Fusion conformational change blocked This compound This compound This compound->F_protein_pre binds to and stabilizes Susceptibility_Workflow start Start prepare_cells Prepare Cell Monolayer (HEp-2 or Vero) start->prepare_cells prepare_virus Prepare RSV Stock (Wild-Type or Mutant) start->prepare_virus drug_dilutions Prepare this compound Serial Dilutions start->drug_dilutions infection Infect Cell Monolayer prepare_cells->infection neutralization Incubate Virus with this compound prepare_virus->neutralization drug_dilutions->neutralization neutralization->infection overlay Add Methylcellulose Overlay infection->overlay incubation Incubate for 3-5 Days overlay->incubation stain Fix and Stain Plaques incubation->stain count Count Plaques stain->count analyze Calculate EC50 count->analyze end End analyze->end Resistance_Strategies cluster_strategies Counter-Strategies This compound This compound Treatment Selection_Pressure Selective Pressure on RSV This compound->Selection_Pressure Resistance_Mutations Emergence of F Protein Mutations (e.g., K394R, D486N) Selection_Pressure->Resistance_Mutations Reduced_Efficacy Reduced this compound Efficacy Resistance_Mutations->Reduced_Efficacy Combination_Therapy Combination Therapy (e.g., + RdRp inhibitor) Reduced_Efficacy->Combination_Therapy mitigated by New_Inhibitors Next-Generation Inhibitors (Alternative Binding Sites) Reduced_Efficacy->New_Inhibitors bypassed by Overcome_Resistance Overcome Resistance Combination_Therapy->Overcome_Resistance New_Inhibitors->Overcome_Resistance

References

Technical Support Center: Improving the Oral Bioavailability of Ziresovir Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on oral formulations of Ziresovir.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is oral bioavailability important?

A1: this compound (also known as AK0529 or RO-0529) is a potent, selective, and orally bioavailable antiviral drug that acts as a respiratory syncytial virus (RSV) fusion (F) protein inhibitor.[1][2][3][4] It prevents the virus from entering human cells, thereby halting viral replication and spread.[5] Oral bioavailability is a critical pharmacokinetic parameter that determines the fraction of an orally administered drug that reaches systemic circulation to exert its therapeutic effect. Consistent and optimal oral bioavailability is essential for achieving predictable and effective drug concentrations in patients.

Q2: What are the known physicochemical properties of this compound?

A2: this compound is reported to be insoluble in water, soluble in ethanol (5 mg/mL), and highly soluble in DMSO (12 mg/mL).[2] Its molecular weight is 439.53 g/mol .[6] While a definitive Biopharmaceutics Classification System (BCS) class has not been published, its poor aqueous solubility suggests it could be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. However, its demonstrated high oral bioavailability in preclinical studies might indicate high permeability, making BCS Class II a reasonable working assumption for formulation development.

Q3: Has the oral bioavailability of this compound been characterized?

A3: Yes, preclinical studies have demonstrated good oral bioavailability in several animal models. For instance, in Wistar-Han rats, a single oral dose of 10 mg/kg resulted in a bioavailability of 32%.[1][7]

Q4: Is there a pediatric formulation of this compound available?

A4: this compound has been investigated in pediatric populations, and a 10mg formulation has been included in the World Health Organization's (WHO) Paediatric drug optimization for respiratory syncytial virus (PADO-RSV) priority list, highlighting its importance for this patient group.[8][9][10] The development of a child-friendly formulation, such as an oral suspension, is a key consideration.

Q5: Have food effect studies been conducted for this compound?

A5: Yes, food effect studies have been conducted as part of the clinical development of this compound.[11] While the specific outcomes of these studies are not detailed in the readily available literature, it is a critical factor to consider during formulation development, as food can significantly alter the bioavailability of poorly soluble drugs.

Troubleshooting Guide for this compound Oral Formulation Experiments

This guide addresses potential issues that may be encountered during the development and testing of this compound oral formulations.

Problem Potential Cause(s) Suggested Solution(s)
Low or inconsistent in vitro dissolution rate. 1. Poor wettability of the this compound powder. 2. Drug particle aggregation in the dissolution medium. 3. Inappropriate dissolution medium (pH, surfactant concentration). 4. Drug recrystallization from an amorphous solid dispersion.1. Incorporate a wetting agent or surfactant (e.g., Tween 80, SLS) into the formulation. 2. Reduce particle size through micronization or nanosizing techniques. 3. Optimize the dissolution medium. Test a range of pH values (e.g., 1.2, 4.5, 6.8) and consider adding a surfactant to maintain sink conditions. 4. Select a polymer for the solid dispersion that has a high glass transition temperature (Tg) and good miscibility with this compound to ensure the stability of the amorphous form.
High variability in in vivo oral bioavailability studies in animal models. 1. Inconsistent dosing volume or concentration of the oral suspension. 2. pH-dependent solubility leading to variable absorption in different regions of the GI tract. 3. Food effect: The presence or absence of food in the animal's stomach can significantly alter absorption. 4. Rapid metabolism (first-pass effect) in the gut wall or liver.1. Ensure the formulation is a homogenous suspension before each dose administration. Use a positive displacement pipette for accurate dosing of viscous formulations. 2. Develop a formulation that is less sensitive to pH changes , such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion in a pH-independent polymer. 3. Standardize the feeding schedule of the animals before and during the study (e.g., fasted vs. fed state) to minimize variability. 4. While this compound has shown good bioavailability, if high first-pass metabolism is suspected, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) could be explored.
Poor physical stability of the formulation (e.g., caking of suspension, phase separation of lipid-based formulations). 1. Inadequate stabilization of the dispersed particles. 2. Incompatible excipients. 3. Suboptimal storage conditions (temperature, humidity).1. Optimize the concentration of suspending agents or emulsifiers. 2. Conduct systematic drug-excipient compatibility studies. (See Experimental Protocols section). 3. Perform stability studies under accelerated and long-term storage conditions to identify optimal storage parameters.
Low permeability observed in in vitro Caco-2 assays. 1. Poor solubility of this compound in the transport buffer, limiting the concentration gradient. 2. Efflux transporter activity (e.g., P-glycoprotein) pumping the drug out of the cells. 3. Poor integrity of the Caco-2 cell monolayer. 1. Incorporate a non-toxic solubilizer into the transport buffer to increase the concentration of dissolved this compound. 2. Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the ratio is high (>2), consider co-formulating with a known efflux inhibitor for mechanistic studies. 3. Verify the integrity of the cell monolayer before and after the experiment by measuring the transepithelial electrical resistance (TEER) and the permeation of a paracellular marker like Lucifer yellow.

Experimental Protocols

Protocol for Drug-Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of this compound with various pharmaceutical excipients.

Methodology:

  • Selection of Excipients: Choose excipients commonly used in oral solid and liquid dosage forms (e.g., diluents, binders, disintegrants, lubricants, surfactants, polymers, suspending agents).

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight, to maximize the chance of observing an interaction.

    • Prepare a control sample of this compound alone.

    • For each mixture and the control, prepare two sets of samples: one dry and one with the addition of a small amount of water (e.g., 5-10% w/w) to simulate moisture effects.

  • Storage Conditions: Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a predefined period (e.g., 2 and 4 weeks).

  • Analysis:

    • Physical Observation: At each time point, visually inspect the samples for any changes in color, caking, liquefaction, or odor.

    • Chemical Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.

    • Solid-State Characterization (Optional): Techniques like Differential Scanning Calorimetry (DSC) can be used to detect interactions such as changes in melting point or glass transition temperature.

Protocol for in vitro Dissolution Testing of Immediate-Release Formulations

Objective: To determine the in vitro release profile of this compound from an immediate-release solid dosage form.

Methodology:

  • Apparatus: Use USP Apparatus 1 (basket) or 2 (paddle). The paddle method is common for tablets and capsules.

  • Dissolution Media:

    • Prepare dissolution media covering the physiological pH range of the gastrointestinal tract:

      • 0.1 N HCl (pH 1.2)

      • Acetate buffer (pH 4.5)

      • Phosphate buffer (pH 6.8)

    • The volume is typically 900 mL.

    • If this compound's solubility is low, consider adding a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to the media to ensure sink conditions.

  • Test Conditions:

    • Temperature: Maintain the media at 37 ± 0.5°C.

    • Agitation Speed: For USP Apparatus 2, a paddle speed of 50 or 75 rpm is common.

  • Procedure:

    • Place one dosage form in each dissolution vessel.

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis:

    • Filter the samples promptly.

    • Analyze the concentration of this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization (Solubility, pKa, logP) excipient Excipient Compatibility (Binary Mixtures, Stress Conditions) form_design Formulation Design (e.g., Solid Dispersion, SEDDS) excipient->form_design process_opt Process Optimization (e.g., Spray Drying, HME) form_design->process_opt dissolution Dissolution Testing (pH 1.2, 4.5, 6.8) process_opt->dissolution permeability Caco-2 Permeability Assay (Efflux Ratio) dissolution->permeability pk_study Pharmacokinetic Study (Rodent Model) permeability->pk_study bioavailability Calculate Oral Bioavailability (F%) pk_study->bioavailability

Caption: Workflow for Oral Formulation Development of this compound.

troubleshooting_logic start Low in vivo Bioavailability dissolution Is in vitro dissolution >85% in 30 min? start->dissolution permeability Is Caco-2 permeability high? dissolution->permeability Yes solubility_issue Solubility/Dissolution Rate Limited dissolution->solubility_issue No permeability_issue Permeability Limited permeability->permeability_issue No metabolism_issue High First-Pass Metabolism permeability->metabolism_issue Yes improve_sol Action: Enhance Solubility (e.g., Nanosizing, Solid Dispersion) solubility_issue->improve_sol improve_perm Action: Use Permeation Enhancers (Mechanistic Studies) permeability_issue->improve_perm

Caption: Troubleshooting Logic for Low Oral Bioavailability.

References

Ziresovir Technical Support Center: Impact of Moisture on Powder Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of moisture on the stability and solubility of Ziresovir powder. All recommendations and protocols are intended for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect the solubility of this compound powder?

A1: this compound is practically insoluble in water. Organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol are recommended for solubilization. It is critical to use anhydrous (dry) solvents, as the presence of moisture can significantly reduce the solubility of this compound. For instance, DMSO is hygroscopic and readily absorbs moisture from the atmosphere, which can lead to incomplete dissolution or precipitation of this compound. Always use fresh, unopened, or properly stored anhydrous solvents for preparing this compound solutions.

Q2: What are the recommended storage conditions for this compound powder to minimize moisture exposure?

A2: To maintain its chemical and physical integrity, this compound powder should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment, protected from light. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C.

Q3: What are the potential consequences of exposing this compound powder to high humidity?

A3: Exposure of this compound powder to high humidity can lead to several stability issues:

  • Physical Changes: Moisture sorption can lead to powder agglomeration, caking, and changes in particle size, which can affect handling and dissolution rates. Amorphous content in the powder may be more susceptible to moisture-induced phase transitions, potentially leading to crystallization.[1][2]

  • Chemical Degradation: this compound contains functional groups, such as a sulfonamide and a quinazoline moiety, that are susceptible to hydrolysis.[3][4][5][6] The presence of moisture can initiate hydrolytic degradation, leading to the formation of impurities and a decrease in the potency of the active pharmaceutical ingredient (API).

Q4: What are the likely degradation pathways for this compound in the presence of moisture?

A4: Based on the chemical structure of this compound, two primary hydrolytic degradation pathways are plausible:

  • Hydrolysis of the Sulfonamide Group: The sulfonamide linkage can be cleaved through hydrolysis, potentially breaking the S-N, C-N, or C-S bonds.[7][8]

  • Hydrolysis of the Quinazoline Ring: The quinazoline ring system can undergo hydrolytic cleavage, particularly under acidic or alkaline conditions, which could be promoted by adsorbed moisture. This can lead to the formation of derivatives of 2-aminobenzaldehyde and formic acid.[9][10]

A logical diagram illustrating these potential degradation pathways is provided below.

G This compound This compound Powder Moisture Moisture (High Humidity) This compound->Moisture Exposure Degradation Chemical Degradation (Hydrolysis) Moisture->Degradation Physical_Changes Physical Changes Moisture->Physical_Changes Sulfonamide_Cleavage Sulfonamide Cleavage Products Degradation->Sulfonamide_Cleavage Quinazoline_Cleavage Quinazoline Ring Cleavage Products Degradation->Quinazoline_Cleavage Agglomeration Agglomeration/ Caking Physical_Changes->Agglomeration Phase_Transition Phase Transition (e.g., Crystallization) Physical_Changes->Phase_Transition

Figure 1: Potential Impact of Moisture on this compound Powder.

Troubleshooting Guides

Issue 1: Incomplete Dissolution or Precipitation of this compound in DMSO
Possible Cause Troubleshooting Step
Moisture in DMSO Discard the current DMSO stock and use a fresh, unopened bottle of anhydrous DMSO. If using a previously opened bottle, ensure it has been stored under appropriate conditions (e.g., with desiccant).
Low-Quality Solvent Ensure the DMSO is of an appropriate grade (e.g., ACS or HPLC grade) for your application.
Incorrect Solvent Volume Verify the calculations for the desired concentration and ensure the correct volume of DMSO is used.
Low Temperature Gently warm the solution to room temperature or slightly above (e.g., 37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound.
Issue 2: this compound Powder Appears Clumpy or Caked
Possible Cause Troubleshooting Step
Improper Storage The powder has likely been exposed to humidity. Transfer the powder to a desiccator to remove excess adsorbed moisture. For future use, store in a tightly sealed container with a desiccant.
Hygroscopicity of the Powder This compound may have some inherent hygroscopicity. If clumping persists even with proper storage, consider performing a moisture content analysis (see Experimental Protocols) to quantify the water content.

Experimental Protocols

Protocol 1: Determination of Moisture Content by Karl Fischer Titration

This protocol determines the water content in a this compound powder sample.

Methodology:

  • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of this compound powder (typically 10-50 mg, depending on the expected moisture content) and introduce it directly into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

  • Calculation: The instrument software will calculate the water content as a percentage or in parts per million (ppm).

  • Data Interpretation: Compare the moisture content of different batches or samples stored under various conditions to assess the impact of humidity.

Protocol 2: Assessing the Impact of Moisture on this compound Solubility

This protocol provides a method to quantify the effect of water content in a solvent on the solubility of this compound.

Methodology:

  • Prepare Solvents with Varying Water Content: Prepare a series of DMSO (or other suitable organic solvent) solutions with known water concentrations (e.g., 0%, 0.5%, 1%, 2%, 5% v/v water).

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound powder to a known volume of each solvent mixture in separate vials.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Presentation: Plot the solubility of this compound (in mg/mL or µg/mL) as a function of the water content in the solvent.

Table 1: Example Data for this compound Solubility in DMSO with Varying Water Content

Water in DMSO (% v/v)This compound Solubility (mg/mL)
0.012.0
0.59.5
1.07.2
2.04.1
5.01.8
Protocol 3: Evaluation of this compound Powder Physical Stability under Different Humidity Conditions

This protocol uses Dynamic Vapor Sorption (DVS) and X-Ray Powder Diffraction (XRPD) to assess the physical stability of this compound powder.

Methodology:

Part A: Dynamic Vapor Sorption (DVS)

  • Instrument Setup: Use a DVS instrument to measure the moisture sorption-desorption isotherm of the this compound powder.

  • Experimental Run:

    • Place a known mass of this compound powder in the DVS sample pan.

    • Equilibrate the sample at 0% relative humidity (RH).

    • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH.

    • Monitor the change in mass at each RH step until equilibrium is reached.

  • Data Analysis:

    • Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm.

    • The shape of the isotherm will indicate the hygroscopicity of the material.

    • Sudden changes in mass can indicate moisture-induced phase transitions.[1]

Part B: X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Prepare multiple samples of this compound powder and store them in controlled humidity chambers at different RH levels (e.g., 25%, 50%, 75%, 90% RH) for a defined period (e.g., 1, 2, 4 weeks) at a constant temperature.

  • XRPD Analysis:

    • Analyze the initial (time zero) and stored samples using an XRPD instrument.

    • Collect the diffraction patterns over a suitable 2θ range.

  • Data Analysis:

    • Compare the diffraction patterns of the stored samples to the initial sample.

    • The appearance of new peaks or changes in the existing pattern can indicate a change in the crystalline form or crystallization of amorphous content.[11][12]

Table 2: Example Data for Physical Stability of this compound Powder at 25°C

Relative Humidity (%)Observation after 4 weeksXRPD Analysis
25Free-flowing powderNo change from initial pattern
50Slight clumpingNo significant change
75Significant clumping/cakingAppearance of new peaks, indicating a potential polymorphic transformation or crystallization
90DeliquescenceSignificant changes in the diffraction pattern, loss of initial crystalline structure

Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Ziresovir_Powder This compound Powder Storage_Conditions Store at various RH levels (e.g., 25%, 50%, 75%, 90%) Ziresovir_Powder->Storage_Conditions DVS Dynamic Vapor Sorption (DVS) - Moisture Sorption Isotherm Storage_Conditions->DVS XRPD X-Ray Powder Diffraction (XRPD) - Crystalline Structure Storage_Conditions->XRPD HPLC HPLC - Purity & Degradation Products Storage_Conditions->HPLC Hygroscopicity Assess Hygroscopicity DVS->Hygroscopicity Physical_Stability Determine Physical Stability (Phase Changes) XRPD->Physical_Stability Chemical_Stability Determine Chemical Stability (Degradation Profile) HPLC->Chemical_Stability

Figure 2: Workflow for Assessing Moisture Impact on this compound.

References

Validation & Comparative

A Comparative Guide to Ziresovir and Palivizumab for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ziresovir and Palivizumab, two antiviral agents targeting the Respiratory Syncytial Virus (RSV) fusion (F) protein. While both agents interact with the same viral protein, their clinical applications, and consequently the available efficacy data, differ significantly. Palivizumab is a monoclonal antibody approved for the prophylaxis (prevention) of severe RSV disease in high-risk infants.[1][2] In contrast, this compound is an investigational small-molecule inhibitor being evaluated for the treatment of active RSV infection.[3][4] This guide will objectively present the available data on their respective efficacies, mechanisms of action, and the experimental protocols of key studies.

Mechanism of Action: Targeting the RSV Fusion Protein

Both this compound and Palivizumab function by inhibiting the action of the RSV F protein, a critical component for viral entry into host cells.[3][5] The F protein facilitates the fusion of the viral envelope with the host cell membrane, allowing the virus to release its genetic material into the cell and initiate infection.[3] By targeting this protein, both drugs effectively halt the virus's ability to infect new cells.

Palivizumab is a humanized monoclonal antibody that binds to a specific epitope on the F protein, neutralizing the virus and preventing the conformational changes necessary for membrane fusion.[5][6] this compound, a novel small-molecule inhibitor, also binds to the F protein, effectively blocking the fusion process and thereby preventing viral entry and cell-to-cell spread (syncytium formation).[3][7]

cluster_virus RSV Virion cluster_host Host Cell cluster_intervention Therapeutic Intervention RSV RSV F_Protein F Protein RSV->F_Protein expresses Host_Cell Host Cell Membrane F_Protein->Host_Cell mediates fusion This compound This compound This compound->F_Protein inhibits Palivizumab Palivizumab Palivizumab->F_Protein binds & neutralizes

Mechanism of action for this compound and Palivizumab against RSV.

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound and Palivizumab. It is crucial to note that the study populations and endpoints differ, reflecting their distinct clinical applications (treatment vs. prevention).

This compound: Therapeutic Efficacy in Active RSV Infection

This compound has demonstrated efficacy in treating infants and young children already hospitalized with RSV infection. Key findings from clinical trials are presented below.

Study Phase Population Dosage Primary Endpoint Key Findings
AIRFLO Trial IIIHospitalized infants and young children (1-24 months) with RSV infection10 to 40 mg based on body weight, twice daily for 5 daysChange from baseline in Wang bronchiolitis clinical score at day 3- Significantly greater reduction in bronchiolitis score compared to placebo (-3.4 vs -2.7 points; P=0.002).- Greater reduction in RSV viral load at day 5 compared to placebo (-2.5 vs -1.9 log10 copies/mL).[4][8]
VICTOR Study IIHospitalized infants (1-24 months) with RSV infectionDose-rangingReduction in signs and symptoms scores and viral load- Demonstrated a clear dose-dependent clinical efficacy.- Reduced patients' signs and symptoms scores and viral loads.[7]
Palivizumab: Prophylactic Efficacy in Preventing Severe RSV Disease

Palivizumab's efficacy has been established in preventing hospitalization due to RSV in high-risk pediatric populations.

Study Phase Population Dosage Primary Endpoint Key Findings
IMpact-RSV Trial IIIHigh-risk infants (prematurity ≤35 weeks or bronchopulmonary dysplasia)15 mg/kg IM once monthlyReduction in RSV-related hospitalization- 55% reduction in RSV hospitalization compared to placebo (4.8% vs 10.6%).- 78% reduction in hospitalization for premature infants without BPD.[9]
Congenital Heart Disease Trial IIIChildren with hemodynamically significant congenital heart disease15 mg/kg IM once monthlyReduction in RSV-related hospitalization- 45% relative reduction in RSV hospitalizations.[10]
Test-Negative Design Study Post-marketHigh-risk children <2 years of ageStandard prophylaxisPrevention of confirmed RSV infection and hospitalization- 70% effective in preventing confirmed clinical infection.- 82% effective in preventing hospitalized cases.[10]

Experimental Protocols

Detailed methodologies for the key clinical trials are outlined below to provide a deeper understanding of the presented data.

This compound: AIRFLO Phase III Trial Protocol

The AIRFLO trial was a multicenter, double-blind, randomized, placebo-controlled study.[4][11]

Enrollment Enrollment: Hospitalized infants (1-24 months) with confirmed RSV infection Randomization Randomization (2:1) Enrollment->Randomization Ziresovir_Arm This compound (10-40 mg by weight) Twice daily for 5 days Randomization->Ziresovir_Arm Placebo_Arm Placebo Twice daily for 5 days Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint: Change in Wang bronchiolitis clinical score at Day 3 Ziresovir_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: Change in RSV viral load at Day 5 Ziresovir_Arm->Secondary_Endpoint Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint

Workflow of the this compound AIRFLO Phase III clinical trial.

  • Study Design: Randomized, double-blind, placebo-controlled.

  • Participants: 244 infants and young children aged 1 to 24 months hospitalized with confirmed RSV infection were included in the intention-to-treat analysis.[4][8]

  • Intervention: Participants were randomly assigned in a 2:1 ratio to receive either an oral suspension of this compound or a matching placebo twice daily for five days. The dose of this compound was weight-dependent, ranging from 10 to 40 mg.[8]

  • Primary Outcome: The primary endpoint was the change from baseline to day 3 in the Wang bronchiolitis clinical score, which assesses the severity of signs and symptoms.[8]

  • Secondary Outcomes: Key secondary endpoints included the change in RSV viral load from baseline to day 5.[8]

Palivizumab: IMpact-RSV Phase III Trial Protocol

The IMpact-RSV trial was a pivotal study that established the prophylactic efficacy of Palivizumab.[9]

Enrollment Enrollment: High-risk infants (≤35 weeks gestation or with BPD) Randomization Randomization Enrollment->Randomization Palivizumab_Arm Palivizumab (15 mg/kg IM) Monthly for 5 injections Randomization->Palivizumab_Arm Placebo_Arm Placebo Monthly for 5 injections Randomization->Placebo_Arm Endpoint Primary Endpoint: Incidence of RSV-related hospitalization Palivizumab_Arm->Endpoint Placebo_Arm->Endpoint

Workflow of the Palivizumab IMpact-RSV Phase III clinical trial.

  • Study Design: Randomized, double-blind, placebo-controlled trial conducted at 139 centers.[9]

  • Participants: 1502 children with prematurity (≤35 weeks of gestation) or bronchopulmonary dysplasia (BPD) were enrolled.[9]

  • Intervention: Participants were randomized to receive five monthly intramuscular injections of either Palivizumab (15 mg/kg) or a placebo during the RSV season.[9]

  • Primary Outcome: The primary endpoint was the incidence of hospitalization due to a confirmed RSV infection.[9]

Summary and Future Directions

This compound and Palivizumab both represent important advancements in combating RSV by targeting the viral F protein. However, their current clinical development and application are distinct. Palivizumab is an established prophylactic monoclonal antibody that has been shown to be effective in reducing RSV-related hospitalizations in high-risk infants.[2][9] this compound is a promising oral, small-molecule antiviral that has demonstrated therapeutic benefits in treating active RSV infections in young children by reducing symptom severity and viral load.[4]

Direct comparative efficacy studies for the prevention of RSV are not available, as this compound has been primarily evaluated as a therapeutic agent. Future research could explore the prophylactic potential of this compound or other small-molecule inhibitors. For drug development professionals, the success of both a monoclonal antibody and a small molecule targeting the same viral protein underscores the F protein's viability as a drug target. The development of orally bioavailable agents like this compound offers a potential advantage in terms of administration over injectables like Palivizumab, particularly in a treatment setting.[12] Further studies, including potential head-to-head trials in a prophylactic setting, would be necessary to fully elucidate the comparative efficacy of these two approaches.

References

Ziresovir Demonstrates Superior Efficacy Over Placebo in Treating RSV in Hospitalized Infants

Author: BenchChem Technical Support Team. Date: November 2025

Shanghai, China - Clinical trial results for the antiviral agent Ziresovir have shown statistically significant improvements in clinical outcomes and a greater reduction in viral load compared to a placebo control in hospitalized infants with Respiratory Syncytial Virus (RSV) infection. The pivotal Phase 3 AIRFLO trial, alongside a preceding Phase 2 study, provides robust evidence of this compound's potential as a key therapeutic option for this vulnerable patient population.

This compound, an orally bioavailable inhibitor of the RSV fusion (F) protein, acts by preventing the virus from entering host cells, a critical step in the viral lifecycle.[1] This mechanism effectively curtails viral replication and spread within the respiratory tract.[1] The data from recent clinical studies underscore the drug's efficacy and favorable safety profile.

Key Efficacy and Safety Findings

The Phase 3 AIRFLO trial, a multicenter, double-blind, randomized, placebo-controlled study, enrolled infants and young children aged 1 to 24 months who were hospitalized with RSV infection.[2][3] Participants were administered this compound or a placebo twice daily for five days.[2][3] The trial met its primary and key secondary endpoints, demonstrating this compound's superiority over placebo.

Efficacy Data

Key efficacy outcomes from the AIRFLO trial are summarized below:

Efficacy EndpointThis compoundPlaceboDifferenceP-valueCitation(s)
Change in Wang Bronchiolitis Clinical Score at Day 3 -3.4 points-2.7 points-0.8 points0.002[2][3]
Change in RSV Viral Load at Day 5 (log₁₀ copies/mL) -2.5-1.9-0.60.006[2][4]

The Wang bronchiolitis clinical score is a composite measure of disease severity, with lower scores indicating improvement. The significant reduction in this score for the this compound group indicates a more rapid resolution of clinical signs and symptoms associated with RSV infection.[2] Furthermore, the substantial decrease in RSV viral load in the this compound arm points to the drug's potent antiviral activity.[2]

Safety Profile

This compound was found to be well-tolerated with a safety profile comparable to that of the placebo. The incidence of adverse events was similar between the two groups.

Safety OutcomeThis compoundPlaceboCitation(s)
Drug-Related Adverse Events 16%13%[2][3]
Most Common Adverse Events Diarrhea (4%), Increased liver-enzyme level (3%), Rash (2%)Diarrhea (2%), Increased liver-enzyme level (3%), Rash (1%)[2][3]

No drug-related serious adverse events or deaths were reported in the this compound group.[5]

Experimental Protocols

AIRFLO Phase 3 Trial Design

The AIRFLO trial was a robustly designed study to evaluate the efficacy and safety of this compound.

AIRFLO_Trial_Workflow Experimental Workflow of the AIRFLO Phase 3 Trial cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1 ratio) cluster_treatment Treatment Phase (5 days) cluster_assessment Endpoint Assessment p1 Hospitalized infants (1-24 months) with confirmed RSV infection rand Randomization p1->rand This compound This compound Group rand->this compound placebo Placebo Group rand->placebo treat_z Oral this compound (twice daily) This compound->treat_z treat_p Oral Placebo (twice daily) placebo->treat_p primary Primary Endpoint: Change in Wang Bronchiolitis Clinical Score at Day 3 treat_z->primary secondary Secondary Endpoint: Change in RSV Viral Load at Day 5 treat_z->secondary safety Safety Monitoring: Adverse Events treat_z->safety treat_p->primary treat_p->secondary treat_p->safety

Figure 1. Workflow of the AIRFLO Phase 3 Clinical Trial.

Inclusion Criteria: Hospitalized infants and young children (1 to 24 months of age) with virologically confirmed RSV infection.

Exclusion Criteria: Included co-infection with influenza or bacterial pneumonia, and known or suspected immunodeficiency.[6]

Intervention: Participants were randomized in a 2:1 ratio to receive either this compound (at a dose of 10 to 40 mg, according to body weight) or a matching placebo, administered orally twice daily for five days.[2][3]

Wang Bronchiolitis Clinical Score

The primary efficacy endpoint was the change from baseline to day 3 in the Wang bronchiolitis clinical score. This score assesses the severity of bronchiolitis based on four clinical signs: respiratory rate, wheezing, chest retractions, and general condition. Each sign is scored from 0 to 3, with a total possible score ranging from 0 to 12. A higher score indicates greater severity.

RSV Viral Load Quantification

The key secondary endpoint was the change in RSV viral load from baseline to day 5. This was determined from nasopharyngeal samples using a quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay. The general steps for this methodology are as follows:

  • Sample Collection: Nasopharyngeal swabs or aspirates are collected from the participants.

  • RNA Extraction: Viral RNA is extracted from the collected samples.

  • qRT-PCR: The extracted RNA is subjected to a one-step qRT-PCR assay. This involves reverse transcription of the viral RNA to complementary DNA (cDNA), followed by real-time PCR amplification of a specific target gene of RSV.

  • Quantification: The viral load is quantified by comparing the amplification cycle threshold (Ct) values of the clinical samples to a standard curve of known viral copy numbers. The results are typically expressed as log₁₀ copies per milliliter (copies/mL) of the sample.

Mechanism of Action: RSV F Protein Inhibition

This compound's mechanism of action is targeted at the RSV fusion (F) protein, which is essential for the virus to enter host cells. By inhibiting the F protein, this compound prevents the fusion of the viral envelope with the host cell membrane.

Ziresovir_MoA Mechanism of Action of this compound cluster_virus Respiratory Syncytial Virus (RSV) cluster_host Host Cell cluster_drug This compound Intervention virus RSV Virion f_protein F Protein host_cell Host Cell Membrane f_protein->host_cell Fusion infection Viral Entry & Infection host_cell->infection This compound This compound This compound->f_protein Inhibits

Figure 2. this compound's Inhibition of RSV F Protein-Mediated Fusion.

This targeted inhibition not only prevents the initial infection of cells but also blocks the formation of syncytia, which is the fusion of infected cells with neighboring healthy cells, a hallmark of RSV pathology.

Conclusion

The clinical trial data for this compound provides compelling evidence of its efficacy and safety in treating hospitalized infants with RSV. The significant reduction in both clinical symptoms and viral load, coupled with a favorable safety profile, positions this compound as a promising and much-needed therapeutic intervention for this common and potentially severe respiratory infection in young children. Further evaluation in broader international trials is anticipated to confirm these findings.[2]

References

A Comparative Guide to the In Vitro Potency of Ziresovir and Other Small-Molecule RSV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Ziresovir against other prominent small-molecule inhibitors of Respiratory Syncytial Virus (RSV). The data presented is compiled from various experimental sources to aid researchers in evaluating the preclinical efficacy of these antiviral compounds.

In Vitro Potency Comparison

The following table summarizes the 50% effective concentration (EC50) values for this compound and other selected small-molecule RSV inhibitors. These values represent the concentration of the drug required to inhibit RSV replication by 50% in vitro. Lower EC50 values indicate higher potency. The data is presented for both RSV-A and RSV-B subtypes where available, as activity can vary between the two.

CompoundTargetRSV SubtypeEC50 (nM)Cell LineAssay Type
This compound (AK0529) Fusion (F) ProteinRSV-A (Long)3.0[1][2]HEp-2Cytopathic Effect (CPE)[3]
RSV-A (A2)Single-digit nM[3]HEp-2CPE[3]
RSV-B (18537)Single-digit nM[3]HEp-2CPE[3]
Clinical Isolates (A/B)Single-digit nM[3]HEp-2CPE[3]
Presatovir (GS-5806) Fusion (F) ProteinRSV-A (A2)0.35[4]HEp-2CPE[4]
RSV-A & B (75 clinical isolates)0.43 (mean)[4][5]HEp-2CPE[4]
RSV-A (A2)0.37[4]HAEqRT-PCR[4]
BMS-433771 Fusion (F) ProteinRSV-A & B (multiple isolates)20 (average)[6][7][8]HEp-2CPE[6]
RSV-A (Long)12[6][9]HEp-2CPE[6]
RSV-A (A2)10.1[4]HAEqRT-PCR[4]
JNJ-53718678 Fusion (F) ProteinRSV-A & B (panel)0.09–9.50 ng/mL*--
EDP-938 (Zelicapavir) Nucleoprotein (N)RSV-A (Long)21[10]HBEC-
RSV-A (M37)23[10]HBEC-
RSV-B (VR-955)64[10]HBEC-
RSV-A & B (various strains)28-72[11]HEp-2, A549, Vero, BHKCPE[11]

Note: EC50 for JNJ-53718678 is presented in ng/mL as reported in the source.[12] Conversion to nM requires the molecular weight of the compound. HBEC: primary human bronchial epithelial cells; HAE: human airway epithelial cells.

Mechanisms of Action

The small-molecule inhibitors discussed in this guide primarily target two critical viral proteins: the Fusion (F) protein and the Nucleoprotein (N).

F-protein inhibitors , such as this compound, Presatovir, BMS-433771, and JNJ-53718678, act by preventing the fusion of the viral envelope with the host cell membrane.[1][8][13][14] This process is essential for the virus to release its genetic material into the cell and initiate infection. By binding to the F protein, these inhibitors stabilize it in its pre-fusion conformation, thereby blocking the conformational changes required for membrane fusion.[5]

RSV_F_Inhibition cluster_virus RSV Virion cluster_cell Host Cell Virion RSV F_protein_pre F Protein (Pre-fusion) HostCell Host Cell Membrane F_protein_pre->HostCell Attachment F_protein_pre->HostCell Fusion Blocked This compound This compound & other F-Inhibitors This compound->F_protein_pre

Mechanism of RSV Fusion (F) Protein Inhibitors.

N-protein inhibitors , exemplified by EDP-938, target the viral nucleoprotein. The N protein is crucial for encapsulating the viral RNA genome and for the function of the viral RNA polymerase complex during replication and transcription.[15] By interfering with the N protein, EDP-938 disrupts the virus's ability to replicate its genetic material, a step that occurs after the virus has entered the host cell.[10][16]

RSV_N_Inhibition cluster_cell Infected Host Cell Cytoplasm Viral_RNA Viral RNA (vRNA) Replication_Complex Replication/ Transcription Complex Viral_RNA->Replication_Complex N_Protein N Protein N_Protein->Replication_Complex RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication_Complex New_vRNA New Viral Genomes Replication_Complex->New_vRNA Replication Blocked EDP938 EDP-938 EDP938->N_Protein

Mechanism of RSV Nucleoprotein (N) Inhibitors.

Experimental Protocols

The in vitro potency data presented in this guide were primarily generated using the following standard antiviral assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method for assessing the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.

  • Cell Seeding : Host cells (e.g., HEp-2, A549) are seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Dilution : The test compounds are serially diluted to a range of concentrations.

  • Infection and Treatment : The cell culture medium is replaced with medium containing the diluted compounds, and the cells are then infected with a known amount of RSV.

  • Incubation : The plates are incubated for several days (typically 4-5) to allow for viral replication and the development of CPE in untreated, infected control wells.

  • CPE Assessment : The wells are examined microscopically, and the degree of CPE is scored. Cell viability can also be quantified using a colorimetric assay (e.g., using neutral red or MTS dye).

  • EC50 Calculation : The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral CPE.

Plaque Reduction Assay

This assay quantifies the reduction in the number of infectious virus particles.

  • Cell Seeding : Confluent monolayers of susceptible cells (e.g., HEp-2, Vero) are prepared in multi-well plates.

  • Virus and Compound Incubation : A standardized amount of RSV is pre-incubated with various concentrations of the test compound.

  • Infection : The cell monolayers are washed, and the virus-compound mixtures are added to the cells for a short adsorption period (e.g., 1-2 hours).

  • Overlay : The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose). This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.

  • Incubation : Plates are incubated for several days to allow for plaque development.

  • Plaque Visualization and Counting : The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • EC50 Calculation : The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Quantitative RT-PCR (qRT-PCR) Based Assay

This assay measures the inhibition of viral RNA replication.

  • Cell Seeding and Infection : As with other assays, host cells are seeded and subsequently infected with RSV in the presence of varying concentrations of the test compound.

  • Incubation : The infected cells are incubated for a defined period (e.g., 24-48 hours) to allow for viral replication.

  • RNA Extraction : Total RNA is extracted from the cells.

  • Reverse Transcription and qPCR : The viral RNA is reverse-transcribed into complementary DNA (cDNA), which is then quantified using real-time PCR with primers and probes specific for an RSV gene (e.g., the N gene).[1]

  • EC50 Calculation : The amount of viral RNA is determined for each compound concentration, and the EC50 is calculated as the concentration that inhibits viral RNA production by 50%.[1]

Experimental_Workflow cluster_assays 5. Endpoint Measurement start Start cell_seeding 1. Seed Host Cells (e.g., HEp-2, A549) in 96-well plates start->cell_seeding compound_prep 2. Prepare Serial Dilutions of Antiviral Compounds cell_seeding->compound_prep infection 3. Infect Cells with RSV & Add Compound Dilutions compound_prep->infection incubation 4. Incubate for Defined Period infection->incubation cpe_assay CPE Assay: Microscopic Scoring or Cell Viability Dye incubation->cpe_assay plaque_assay Plaque Assay: Fix, Stain, and Count Plaques incubation->plaque_assay qpcr_assay qRT-PCR Assay: RNA Extraction & Quantification incubation->qpcr_assay analysis 6. Data Analysis: Calculate EC50 cpe_assay->analysis plaque_assay->analysis qpcr_assay->analysis end End analysis->end

General workflow for in vitro RSV antiviral assays.

References

Safety Operating Guide

Proper Disposal of Ziresovir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational antiviral compounds like ziresovir is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound in a research setting.

Essential Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier and consulted as the primary source of safety information, the following table summarizes key characteristics of the compound relevant to its handling and storage.

PropertySummary of DataSource
Chemical Name This compound (AK0529; RO-0529)MedchemExpress
Mechanism of Action Potent and selective inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.MedchemExpress, Selleck Chemicals
Physical State Solid (powder)MedchemExpress
Storage Recommended storage at -20°C for up to one year, or -80°C for up to two years.MedchemExpress
Solubility Soluble in DMSO.Selleck Chemicals

Step-by-Step Disposal Procedures for this compound

The disposal of investigational drugs such as this compound must be carried out in accordance with federal, state, and local regulations, including the guidelines established by the Resource Conservation and Recovery Act (RCRA).[1][2] The following is a general procedure for the proper disposal of this compound from a research laboratory.

Step 1: Waste Identification and Segregation

  • Consult the Safety Data Sheet (SDS): The SDS is the most important document for determining if this compound is classified as a hazardous waste.

  • Segregate Waste Streams: At the point of generation, separate this compound waste from other laboratory waste. This includes:

    • Unused or expired pure this compound.

    • Contaminated materials (e.g., personal protective equipment (PPE), pipette tips, vials, and lab consumables).

    • Solutions containing this compound.

    • Empty containers that held this compound.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use containers that are compatible with the chemical properties of this compound and are approved for hazardous waste.[3]

  • Proper Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".[3] Include the name of the Principal Investigator (PI) and the laboratory location.[3]

Step 3: On-Site Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Store labeled waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[3] This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to place waste containers in secondary containment to prevent spills.[3]

Step 4: Arrange for Professional Disposal

  • Contact Your Institution's Environmental Health and Safety (EHS) Department: Your EHS office is the primary resource for guidance on institutional procedures and for arranging the pickup and disposal of chemical waste.[1]

  • Utilize a Licensed Waste Disposal Vendor: The EHS department will typically coordinate with a licensed hazardous waste disposal company for the transport and final disposal of the material.[1][3]

  • Incineration: The preferred method for the disposal of pharmaceutical waste is often incineration at a permitted facility.[4][5]

Step 5: Documentation

  • Maintain Accurate Records: Keep detailed records of the amount of this compound disposed of and the date of disposal.

  • Certificate of Destruction: For clinical trial materials, a certificate of destruction may be required and can often be obtained from the waste disposal vendor.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Ziresovir_Disposal_Workflow start This compound Waste Generated sds Consult Safety Data Sheet (SDS) and Institutional EHS Policy start->sds is_hazardous Is the waste classified as hazardous? sds->is_hazardous non_hazardous Dispose as Non-Hazardous Pharmaceutical Waste per EHS Guidelines is_hazardous->non_hazardous No segregate Segregate Waste: - Pure this compound - Contaminated Materials - Solutions is_hazardous->segregate Yes end Disposal Complete non_hazardous->end containerize Place in a Labeled Hazardous Waste Container segregate->containerize store Store in a Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Transport to a Licensed Waste Disposal Facility (e.g., for Incineration) contact_ehs->disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound.

By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting both laboratory personnel and the environment. Always prioritize your institution's specific guidelines and consult your EHS department for any questions.

References

Essential Safety and Logistical Information for Handling Ziresovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Ziresovir, an investigational antiviral drug targeting the respiratory syncytial virus (RSV). Given that a comprehensive Safety Data Sheet (SDS) is not publicly available for this compound, a conservative approach based on established guidelines for handling potent investigational pharmaceutical ingredients is mandated.

Compound Information

This compound (also known as AK0529 and RO-0529) is an orally bioavailable RSV fusion inhibitor.[1][2][3][4] As an investigational compound, its full toxicological profile is not yet determined. Therefore, it must be handled with the assumption that it is a potent compound.

PropertyValue
Chemical Formula C22H25N5O3S
Molar Mass 439.53 g·mol−1[1]
CAS Number 1422500-60-4[2]
Physical Form Solid
Storage -20°C[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound. These recommendations are based on a risk-assessed approach for handling compounds of unknown toxicity.

OperationMinimum PPE RequirementEnhanced Precautions (for higher quantities or potential for aerosolization)
Handling Solid Compound (Weighing, Aliquoting) - Disposable, low-permeability gown with tight-fitting cuffs- Double-gloving with nitrile gloves- Safety glasses with side shields- Surgical N95 respirator- Chemical-resistant apron over gown- Face shield worn over safety goggles- Use of a ventilated balance enclosure or fume hood
Preparing Solutions - Disposable, low-permeability gown with tight-fitting cuffs- Double-gloving with nitrile gloves- Safety goggles- Chemical-resistant apron over gown- Face shield worn over safety goggles- Work within a certified chemical fume hood
In Vitro / In Vivo Dosing - Lab coat- Nitrile gloves- Safety glasses- Disposable gown- Double-gloving with nitrile gloves- Safety goggles
Waste Disposal - Disposable, low-permeability gown- Heavy-duty nitrile or butyl rubber gloves- Safety goggles- Chemical-resistant apron- Face shield worn over safety goggles

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential to ensure safety and maintain the integrity of the research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory.

  • Store the container in a designated, labeled, and secure location at -20°C, separate from incompatible materials.[2]

Handling and Preparation
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: For handling the solid form, a ventilated balance enclosure or a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. This compound is soluble in DMSO.[2]

  • Labeling: All containers with this compound, whether in solid form or in solution, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Use
  • Follow all protocol-specific instructions for the use of this compound in assays or animal studies.

  • Minimize the generation of aerosols.

  • After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a general laboratory disinfectant.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid this compound - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- Do not mix with other chemical waste unless compatibility is confirmed.
Solutions containing this compound - Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container.- The solvent (e.g., DMSO) must be compatible with the waste container material.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a dedicated, sealed, and clearly labeled hazardous solid waste container.
Contaminated PPE - Remove PPE in the designated doffing area.- Place all disposable PPE into a dedicated, sealed hazardous waste bag or container.

All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

IncidentProcedure
Skin Contact - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air.- If breathing is difficult, administer oxygen.- Seek immediate medical attention.
Ingestion - Do NOT induce vomiting.- If the person is conscious, rinse their mouth with water.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- Alert others and the laboratory supervisor.- Wearing appropriate PPE, contain the spill with absorbent material.- Collect the contaminated material into a sealed hazardous waste container.- Decontaminate the spill area.- Report the spill to the EHS office.

Visualized Workflow for Handling Investigational Compounds

The following diagram illustrates the logical workflow for the risk assessment and handling of an investigational compound like this compound.

HandlingWorkflow cluster_prep Preparation & Assessment cluster_handling Handling Operations cluster_disposal Waste Management receive Receive Compound log Log in Inventory receive->log assess Assess Hazards (Assume Potent) log->assess select_ppe Select Appropriate PPE assess->select_ppe weigh Weigh Solid select_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment segregate Segregate Waste experiment->segregate dispose Dispose via EHS segregate->dispose

Caption: Workflow for handling this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.